Tiadinil

Catalog No.
S003940
CAS No.
223580-51-6
M.F
C11H10ClN3OS
M. Wt
267.74 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tiadinil

CAS Number

223580-51-6

Product Name

Tiadinil

IUPAC Name

N-(3-chloro-4-methylphenyl)-4-methylthiadiazole-5-carboxamide

Molecular Formula

C11H10ClN3OS

Molecular Weight

267.74 g/mol

InChI

InChI=1S/C11H10ClN3OS/c1-6-3-4-8(5-9(6)12)13-11(16)10-7(2)14-15-17-10/h3-5H,1-2H3,(H,13,16)

InChI Key

VJQYLJSMBWXGDV-UHFFFAOYSA-N

SMILES

Array

solubility

9.6 [ug/mL] (The mean of the results at pH 7.4)

Synonyms

N-(3-chloro-4-methylphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide, tiadinil, V-GET

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=C(N=NS2)C)Cl

The exact mass of the compound Tiadinil is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 9.6 [ug/ml]. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Thiazoles - Thiadiazoles - Supplementary Records. It belongs to the ontological category of thiadiazoles in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Agrochemicals -> Fungicides. However, this does not mean our product can be used or applied in the same or a similar way.

tiadinil mode of action in rice blast control

Author: Smolecule Technical Support Team. Date: February 2026

Molecular Mode of Action

Tiadinil is a novel systemic fungicide characterized by its unique mode of action as a host plant defense inducer, specifically an activator of SAR [1] [2].

  • Functional Principle: Unlike direct antimicrobials, this compound itself shows no significant antimicrobial activity against pathogens like Pyricularia oryzae (also known as Magnaporthe oryzae) [3]. Instead, it "primes" the plant's defense systems, leading to a potent, broad-spectrum resistance that is effective against both fungal and some bacterial diseases [1] [3].
  • Position in Defense Signaling: this compound acts as a functional analogue of salicylic acid (SA) and operates downstream of SA accumulation in the defense signaling pathway [4]. Other plant activators, like probenazole, act upstream of SA [4].
  • Key Mediator - WRKY45: The induction of disease resistance by this compound is heavily dependent on the transcription factor WRKY45 [4]. Research shows that in WRKY45-knockdown rice plants, the blast resistance induced by this compound is markedly reduced [4]. This indicates that WRKY45 is a pivotal signaling component for this compound's action.

The following diagram illustrates the simplified SAR signaling pathway in rice and the specific action point of this compound:

rice_sar_pathway Probenazole Probenazole SA Salicylic Acid (SA) Probenazole->SA Acts Upstream This compound This compound SA->this compound Functional Analog WRKY45 WRKY45 This compound->WRKY45 Activates SAR Systemic Acquired Resistance (SAR) & Defense Gene Expression WRKY45->SAR Regulates

Experimental Evidence and Protocols

Key experiments have elucidated this compound's mode of action, primarily involving pathogen inoculation tests and gene expression analysis.

  • Pathogen Inoculation Assay: This protocol assesses this compound's protective effect and confirms its lack of direct fungicidal activity [3] [4].

    • Plant Material: Use rice seedlings (e.g., at the 3.5-leaf stage) or tobacco plants.
    • Treatment: Drench-treat plants with this compound or its active derivative for several days (e.g., 6 days).
    • Control Groups: Include untreated plants and plants treated with a known SAR inducer like BTH (benzothiadiazole) for comparison.
    • Inoculation: Challenge treated plants with a compatible race of Magnaporthe oryzae (for rice blast) or pathogens like Pseudomonas syringae pv. tabaci (for tobacco wildfire disease).
    • Evaluation: After an incubation period (e.g., 7 days post-inoculation for rice blast), assess disease severity by counting lesions or measuring lesion size. The expected result is a significant reduction in disease symptoms in this compound-treated plants without direct inhibition of fungal growth in vitro [3] [4].
  • Gene Expression Analysis: This method verifies the induction of the SAR pathway by detecting the expression of marker genes [3] [4].

    • Sample Collection: Harvest leaves from this compound-treated and control plants at various time points post-treatment.
    • RNA Extraction: Isolate total RNA from the leaf tissue.
    • Gene Expression Quantification: Use techniques like Northern blotting or quantitative RT-PCR to measure the transcript levels of SAR marker genes.
    • Key Marker Genes:
      • OsWRKY45: A central transcription factor in the this compound-activated branch of SAR in rice [4].
      • PR Genes: Other Pathogenesis-Related genes downstream of WRKY45.
    • Expected Outcome: this compound treatment induces the expression of OsWRKY45 and other SAR marker genes, confirming the activation of the plant's defense signaling pathway [3] [4].

Technical and Environmental Profile

The table below summarizes key data on this compound's properties and efficacy from the search results:

Property / Aspect Details
IUPAC Name N-(3-chloro-4-methylphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide [2]
FRAC Code P03 (Host Plant Defense Induction) [2]
Application Methods Nursery box application; into-water application [1]
Water Solubility 13.2 mg/L (at 20 °C, pH 7) [2]
Mammalian Toxicity (Acute Oral LD₅₀) > 6147 mg/kg (Rat, classified as low toxicity) [2]
Efficacy Against Pathogens Rice blast (Magnaporthe oryzae); some rice bacterial diseases [1]

Practical Application and Resistance Management

In practice, this compound is often used in mixtures with other fungicides possessing different modes of action. This strategy enhances disease control spectrum and is crucial for managing fungicide resistance.

  • Use in Mixtures: this compound has been successfully combined with fungicides like diclocymet (an MBI-D fungicide) in nursery box applications. These mixtures provide effective control of rice blast [5].
  • Resistance Management: Using this compound as part of a rotation or mixture with other fungicides, including multisite inhibitors, can help prevent the selection and re-emergence of resistant pathogen strains, such as those resistant to MBI-D fungicides [5] [6].

References

Tiadinil Basic Properties and Environmental Fate Data

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key physicochemical properties and available environmental fate data for tiadinil. Please note that some critical fate data are not available in the searched literature.

Property Value Conditions / Notes Data Source
Molecular Formula C₁₁H₁₀ClN₃OS - [1] [2]
Molecular Mass 267.73 - [1] [2]
Melting Point 111-113 °C - [1] [2]
Water Solubility 13.2 mg/L Moderate; at 20°C and pH 7 [1]
Vapor Pressure 1.03 x 10⁻³ mPa Low volatility; at 20°C [1]
Octanol-Water Partition Coefficient (Log P) 3.68 (as Log P) at 25°C; indicates potential for bioaccumulation [2]
Dissociation Constant (pKa) 10.52 ± 0.70 Predicted [2]
Soil Degradation (DT₅₀) Not Available Aerobic degradation data is missing [1]
Aqueous Photolysis DT₅₀ Not Available Data is missing [1]
Aqueous Hydrolysis DT₅₀ Not Available Data is missing [1]

Conceptual Workflow for Environmental Fate Assessment

For a comprehensive risk assessment of a chemical like this compound, researchers use a tiered approach that integrates experimental data and model predictions. The following diagram outlines this conceptual workflow.

Start Start: Chemical Properties ExpData Experimental Data (e.g., Hydrolysis, Photolysis) Start->ExpData Informs required studies Model Modeling & Prediction (e.g., Multimedia Fate Models) ExpData->Model Provides input parameters ExpoAssess Exposure Assessment Model->ExpoAssess Predicts environmental concentrations RiskChar Risk Characterization ExpoAssess->RiskChar Compares exposure to toxicity thresholds

A conceptual workflow for environmental fate and risk assessment.

Guidance on Key Experimental Protocols

The U.S. EPA and scientific literature provide standardized methodologies for core environmental fate studies [3] [4]. The table below outlines the purpose and general approach for these key tests.

Study Type Core Objective Key Parameters & Methodological Notes
Hydrolysis Determines breakdown rate in water. Assesses effect of pH and temperature; DT₅₀ (half-life) is a key output [4].
Photolysis Measures degradation by sunlight. Conducted in water and soil; uses simulated sunlight to determine degradation rate [4].
Soil Metabolism Evaluates degradation in soil. Aerobic/anaerobic conditions; measures formation of metabolites and mineralization [4].
Field Dissipation Studies decline under real-world conditions. Measures overall loss from plant/soil; accounts for all processes (volatilization, leaching, degradation) [4].
Leaching & Adsorption Predicts mobility and groundwater potential. Batch equilibrium studies determine Kd (adsorption coefficient) and Koc (organic-carbon partition coefficient) [4].

Environmental Modeling and Distribution

When experimental data are available, Multimedia Fate and Transport Models are used to predict a chemical's distribution and persistence in the environment (air, water, soil, sediment) [5] [6]. These models integrate chemical properties, emission data, and environmental characteristics to simulate concentration levels [3].

A primary challenge is incorporating spatial variability, as factors like soil organic carbon and climate significantly impact chemical fate [6]. Spatially Resolved Models and Atmospheric Transport Models (ATMs) address this, providing higher-resolution predictions for regional assessments or long-range transport potential [6].

This compound acts as a host plant defense inducer (elicitor) rather than a direct fungicide [1] [7]. It activates the plant's own defense mechanisms, such as Systemic Acquired Resistance (SAR), making it a valuable component in resistance management strategies [7].

Research Recommendations

  • Prioritize Fate Experiments: The most critical need is generating definitive data for hydrolysis, aqueous photolysis, and soil degradation half-lives.
  • Utilize Predictive Models: Even with data gaps, apply existing fate models using estimated properties to identify potential exposure hotspots.
  • Investigate Metabolites: The environmental fate and toxicity of this compound's transformation products are unknown and should be characterized.

References

tiadinil effect on herbivore-induced plant volatiles

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action and Signaling Pathways

Tiadinil belongs to a class of plant activators that induce Systemic Acquired Resistance (SAR) [1] [2]. Its core function is to prime the plant's innate immune system, making it more responsive to future herbivore attacks.

The diagram below illustrates the key signaling pathway involved.

G This compound This compound SA_Signaling SA Signaling Pathway (NPR1-dependent) This compound->SA_Signaling Defense_Genes Defense Gene Expression (PR1, PR2, PR5) SA_Signaling->Defense_Genes HIPV_Biosynthesis HIPV Biosynthesis SA_Signaling->HIPV_Biosynthesis Primes / Enhances Predator_Attraction Attraction of Predatory Mites HIPV_Biosynthesis->Predator_Attraction Herbivore_Attack Herbivore Attack Herbivore_Attack->HIPV_Biosynthesis Triggers Indirect_Defense Indirect Defense Predator_Attraction->Indirect_Defense

As shown, this compound acts through the salicylic acid (SA) signaling pathway [1] [3]. It upregulates the expression of defense genes like PR1, PR2, and PR5 [3]. This priming effect does not directly produce volatiles but amplifies the plant's emission of HIPVs in response to herbivore feeding [4]. The enhanced HIPV blend then makes the plant more attractive to natural enemies like predatory mites, constituting an effective indirect defense mechanism [4].

Quantitative Data on this compound-Induced HIPV Effects

The following tables summarize key experimental findings from a study on tea plants (Camellia sinensis) attacked by the herbivorous mite Tetranychus kanzawai and the response of the predatory mite Neoseiulus womersleyi [4].

Table 1: Effect of this compound on Predatory Mite Behavior

Parameter Measured Experimental Group Result Biological Significance
Predatory Mite Attraction Volatiles from TDL-treated, herbivore-infested plants Strong preference This compound enhances the blend of volatiles, making infested plants more attractive to natural enemies [4].
Volatiles from untreated, herbivore-infested plants Less attractive
Direct Defense (Herbivore) T. kanzawai oviposition rate, maturation, sex ratio No significant effect This compound does not activate direct defenses or impair the fundamental physiology of the herbivore, confirming its indirect action [4].

Table 2: Key HIPVs Enhanced by this compound Priming

While the specific chemical profile in tea plants was not detailed in the search results, the classes of volatiles generally enhanced by plant activators and involved in tritrophic interactions are listed below.

Class of HIPV Example Compounds Role in Tritrophic Interactions
Green Leaf Volatiles (GLVs) (Z)-3-hexenyl acetate, (Z)-3-hexen-1-ol Common stress signals that can prime neighboring plants and attract predators [5] [6].
Terpenoids Linalool, (E)-β-ocimene, Sesquiterpenes Highly effective in attracting parasitic wasps and predatory mites [6].
Others Methyl salicylate A volatile derivative of SA that can signal herbivory to neighboring plants and predators [6].

Experimental Protocols for Key Assays

To investigate this compound's effects on HIPVs, researchers typically employ the following methodologies.

Plant Treatment and Herbivore Induction
  • Plant Material: Use uniform, healthy plants (e.g., tea plants, Arabidopsis, maize).
  • This compound Application: Prepare TDL as a solution (e.g., 100 µM) and apply it to leaves as a soil drench or spray. Include control plants treated with solvent only [4] [3].
  • Herbivore Infestation: After a defined period (e.g., 24-48 hours), introduce herbivores like T. kanzawai to the plants. Use mechanically wounded and untouched plants as additional controls [4].
Volatile Collection and Chemical Analysis (Headspace Sampling)
  • Setup: Place the potted plant in a volatile collection chamber (e.g., a glass jar or Teflon bag). Purify incoming air with a charcoal filter, and draw outgoing air through a volatile trap containing an adsorbent like Super-Q or Tenax TA [5].
  • Collection: Run the collection for a set period (e.g., 4-24 hours).
  • Chemical Analysis: Elute the trapped volatiles with a suitable solvent (e.g., dichloromethane) and analyze via Gas Chromatography-Mass Spectrometry (GC-MS). Identify and quantify compounds by comparing spectra to libraries and using internal standards [4] [6].
Behavioral Bioassays (Olfactometer)
  • Apparatus: Use a Y-tube or four-arm olfactometer where air flows from two odor sources (e.g., TDL-treated vs. untreated plants) into a central release point.
  • Testing: Introduce individual predatory mites (N. womersleyi) at the release point and observe their first choice and time spent in each arm.
  • Data Analysis: A significant preference for one odor source is determined using binomial tests or chi-square tests [4].

Research Context and Practical Implications

  • Comparison with Other Activators: this compound shares a mechanism with other SAR inducers like Benzothiadiazole (BTH) and Isotianil (ISO), which also act via the SA pathway to prime defenses [1] [3] [2].
  • Integration in Pest Management: Using plant activators like this compound is a form of ecological immunization. It aligns with sustainable agriculture by promoting biological control, potentially reducing reliance on broad-spectrum insecticides [7] [1]. The strategy focuses on enhancing the plant's own defenses rather than directly targeting the pest.

References

tiadinil ecotoxicology and mammalian toxicity profile

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Data Summary

The following tables consolidate the available quantitative data and key characteristics of tiadinil from the search results.

Table 1: Mammalian Toxicity and Physicochemical Properties

Property Value / Description Source
Acute Oral LD₅₀ (Rat) > 6147 mg/kg [1]
Acute Toxicity Classification Category 4, Harmful if inhaled (H332) [2]
Mode of Action (Mammals) No specific data found; acts as a plant activator in crops [1] [3] [4]
Water Solubility (at 20°C, pH 7) 13.2 mg/L [1]
Vapour Pressure (at 20°C) 1.03 x 10⁻³ mPa [1]

Table 2: Ecotoxicology and Environmental Fate

Aspect Findings Source
Aquatic Toxicity (Fish) Acute 96-hour LC₅₀: 7.0 mg/L (Temperate freshwater fish) [1]
Toxicity to Beneficial Species Attracts predatory mites (Neoseiulus womersleyi) by boosting herbivore-induced plant volatiles in tea plants. No direct toxicity or effects on the herbivorous mite (Tetranychus kanzawai) were observed. [3]
Soil Persistence (DT₅₀) No data available [1] [2]
Regulatory Status (EU) Not approved [1]

Experimental Protocols

The search results included details on a key study investigating this compound's indirect ecological effects.

  • Study System: The research used a tri-trophic system consisting of the tea plant (Camellia sinensis), a herbivorous mite (Tetranychus kanzawai), and a predatory mite (Neoseiulus womersleyi) [3].
  • Treatment Protocol: Tea plants were treated with this compound. The specific concentrations and application methods used in the experimental protocols were not detailed in the abstract [3].
  • Volatile Collection & Analysis: Herbivore-induced plant volatiles (HIPVs) were collected from the plants. The composition of these volatiles was analyzed, likely using Gas Chromatography-Mass Spectrometry (GC-MS), though the specific methodology is not described in the available excerpt [3].
  • Behavioral Assay: A Y-tube olfactometer was used to test the behavioral preference of the predatory mites between volatiles emitted from this compound-treated plants and those from untreated plants [3].

Mode of Action and Experimental Workflow

This compound's primary mode of action is as a plant activator, inducing Systemic Acquired Resistance (SAR) in plants against pathogens [1] [4]. One study also revealed an indirect defense mechanism against herbivores. The diagram below illustrates this experimental finding.

G TDL This compound (TDL) Application Plant Tea Plant (Camellia sinensis) TDL->Plant HIPVs Boosted Production of Herbivore-Induced Plant Volatiles (HIPVs) Plant->HIPVs Primed For Herbivore Herbivore Attack (Tetranychus kanzawai) Herbivore->HIPVs Predator Predatory Mite Attraction (Neoseiulus womersleyi) HIPVs->Predator Attracts Defense Indirect Defense Predator->Defense

This compound primes plants to release enhanced volatiles under herbivore attack, attracting natural enemies.

Key Data Gaps and Limitations

Your request for an in-depth technical guide highlights several significant data gaps in the available literature:

  • Mammalian Toxicity Profile: There is a notable absence of data on chronic toxicity, carcinogenicity, reproductive effects, or mutagenicity in mammals [2]. The Safety Data Sheet explicitly states "no data available" for these endpoints.
  • Detailed Ecotoxicology: While an acute LC₅₀ for fish is available, data on chronic aquatic toxicity, effects on sediment-dwelling organisms, and toxicity to beneficial insects like honeybees are missing [1] [2].
  • Environmental Fate: Critical parameters for environmental risk assessment, such as the soil degradation half-life (DT₅₀) and bioaccumulation potential, are not available in the searched resources [1].

References

Comprehensive Application Notes and Protocols for Tiadinil in Rice Disease Management

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Tiadinil and Its Significance in Rice Protection

This compound is a novel systemic fungicide developed specifically for rice diseases, characterized by its unique 1,2,3-thiadiazole heterocyclic moiety and a distinctive mode of action that involves inducing the plant's defense mechanisms against pathogens rather than directly targeting pathogens [1]. Discovered and developed by Nihon Nohyaku Co., Ltd., this compound represents a class of plant defense activators that prime the rice plant's innate immune system, offering a sustainable approach to disease management with potential benefits for reducing selection pressure that leads to pathogen resistance [1] [2]. Unlike conventional fungicides that exhibit direct antimicrobial activity, this compound stimulates the plant's systemic acquired resistance (SAR) pathway, enabling the host to mount a stronger and faster defense response upon pathogen challenge [3] [2].

The compound has demonstrated excellent activity against rice blast (Pyricularia oryzae), one of the most devastating rice diseases worldwide, and also exhibits activity against some bacterial diseases affecting rice [1] [4]. This compound's favorable toxicological and eco-toxicological profile, coupled with its unique mode of action, has made it a valuable tool in integrated disease management programs, particularly in regions where rice blast poses significant threats to production [1]. The activation of plant defense mechanisms by this compound not only provides protection against pathogens but also has been shown to enhance the production of herbivore-induced plant volatiles that attract natural enemies of herbivores, adding an indirect pest management benefit to its application [3].

Chemical Properties and Regulatory Status

Fundamental Chemical Characteristics

This compound belongs to the anilide fungicide class with the IUPAC name 3-chloro-4,4-dimethyl-1,2,3-thiadiazole-5-carboxanilide and the CAS name N-(3-chloro-4-methylphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide [4]. Its chemical formula is C₁₁H₁₀ClN₃OS, with a molecular mass of 267.73 g/mol [4]. The compound typically presents as pale yellow crystals with a melting point of 112°C [4]. This compound has moderate water solubility (13.2 mg/L at 20°C and pH 7) and low volatility (vapor pressure of 1.03 × 10⁻³ mPa at 20°C), properties that influence its formulation and environmental behavior [4].

According to the Fungicide Resistance Action Committee (FRAC) classification, this compound belongs to Group P03, which comprises host plant defense inducers [4]. This classification is crucial for resistance management strategies, as it allows for informed decisions regarding fungicide rotation and mixtures based on modes of action. The compound shows low acute mammalian toxicity, with an acute oral LD₅₀ in rats of >6147 mg/kg, indicating a favorable toxicological profile [4].

Regulatory Status and Environmental Fate

This compound is not approved under EC Regulation 1107/2009 but is listed in the EU database [4]. The environmental fate characteristics of this compound indicate that it is relatively persistent in the environment, though comprehensive degradation data (DT₅₀ values) for soil, water, and sediment are not fully available in the searched literature [4]. The compound has a low bioaccumulation potential, reducing concerns about biomagnification in food chains. From an ecotoxicological perspective, this compound demonstrates moderate toxicity to freshwater fish, with an acute 96-hour LC₅₀ of 7 mg/L [4], necessitating appropriate measures to minimize aquatic exposure during application in paddy systems.

Table 1: Physicochemical Properties of this compound

Property Value/Description Conditions
Chemical formula C₁₁H₁₀ClN₃OS -
Molecular mass 267.73 g/mol -
IUPAC name 3-chloro-4,4-dimethyl-1,2,3-thiadiazole-5-carboxanilide -
Appearance Pale yellow crystals -
Melting point 112°C -
Water solubility 13.2 mg/L 20°C, pH 7
Vapor pressure 1.03 × 10⁻³ mPa 20°C
Octanol-water partition coefficient Log P = 3.2 20°C, pH 7
Toxicity (Acute oral LD₅₀) >6147 mg/kg Rat

Application Methods and Efficacy Data

Application Methods and Timing

This compound can be applied through multiple methods in rice cultivation, with nursery box application and into-water application being the primary approaches [1]. For nursery box application, which is a common practice in transplanting systems, this compound formulations are applied to the seedling boxes before or at transplanting. Research has demonstrated that effective application programs often incorporate this compound at both sowing and planting times to maximize disease control and resistance management [5]. At sowing time, fungicides like benomyl may be drenched into the nursery box (e.g., 500 mL of 1,000 mg L⁻¹ benomyl per box), while at planting time, this compound-containing formulations are applied to the nursery box as granules at the registered dosage (typically 50 g of formulation per nursery box) [5].

The into-water application method involves applying this compound formulations directly to the paddy water, allowing the active ingredient to be taken up by the rice root system and translocated to the foliage. The timing of application is critical for optimal efficacy, with research indicating that applications should be made before disease pressure becomes severe to allow sufficient time for the plant to activate its defense mechanisms [1] [2]. The systemic movement of this compound within the plant enables prolonged protection against foliar diseases even when applied to the root zone or nursery box, making it particularly suitable for these application methods.

Disease Control Efficacy

This compound has demonstrated excellent efficacy against rice blast (Pyricularia oryzae),

Table 2: Efficacy of this compound Against Rice Diseases

Target Disease Application Method Efficacy Level Additional Notes
Rice blast (Pyricularia oryzae) Nursery box, Into-water Excellent control Primary target disease
Rice bacterial diseases Nursery box, Into-water Moderate activity Specific pathogens not specified
Sheath blight Combined formulations Enhanced control In combination with specific partners

Detailed Experimental Protocols

Protocol for Resistance Management in Nursery Box Applications

This protocol evaluates the integration of this compound with other fungicides to manage resistance in rice blast pathogen populations, specifically addressing the challenge of melanin biosynthesis dehydratase inhibitor (MBI-D) resistance [5].

4.1.1 Materials and Reagents
  • Rice seeds (cultivar Kinuhikari or other susceptible variety)
  • Nursery boxes (standard dimensions for rice seedling production)
  • Benomyl (50% wettable powder)
  • This compound formulation (6% granule)
  • Diclocymet formulation (1.5% or 3% granule)
  • Probenazole formulation (24% granule, as reference standard)
  • Fungicide-susceptible and resistant isolates of Pyricularia oryzae for bioassay
  • Molecular biology reagents for primer-introduced restriction enzyme analysis PCR (PIRA-PCR) for detecting V75M mutation in scytalone dehydratase gene [5]
4.1.2 Experimental Procedure
  • Seedling Preparation and Treatment:

    • Sow rice seeds in nursery boxes using standard practices.
    • At sowing time (e.g., May 13 in the reference study), apply benomyl as a drench treatment at 500 mL of 1,000 mg L⁻¹ per nursery box [5].
    • Maintain control groups without benomyl application for comparison.
  • Planting Time Application:

    • At planting time (approximately 30 days after sowing, e.g., June 13), apply experimental treatments to nursery boxes:
      • Treatment 1: Diclocymet + this compound mixture granules
      • Treatment 2: Diclocymet alone granules
      • Treatment 3: Probenazole granules (reference standard)
      • Treatment 4: Untreated control
    • Apply granules at registered dosage of 50 g per nursery box [5].
  • Transplanting and Field Layout:

    • Transplant seedlings to paddy field using mechanical transplanter.
    • Arrange plots in randomized complete block design with sufficient replication.
    • Each treatment plot should contain 10 rows (3 m) × 40 m with buffer zones between plots to prevent chemical interference [5].
  • Disease Assessment:

    • Evaluate rice leaf blast incidence at flag leaf sheath open stage (BBCH 49), approximately 57 days after planting.
    • Assess three different points in each plot, examining 100 plants per point (300 plants total per treatment).
    • Calculate disease incidence as percentage of diseased plants [5].
  • Resistance Monitoring:

    • Collect rice blast lesions from each plot during disease assessment.
    • Extract genomic DNA from fungal isolates.
    • Perform PIRA-PCR to detect V75M mutation in scytalone dehydratase gene using specific primers [5].
    • Calculate frequency of resistant mutants in population.
4.1.3 Data Analysis and Interpretation
  • Analyze disease incidence data using appropriate statistical methods (e.g., ANOVA followed by mean separation tests).
  • Compare frequency of resistant isolates using Fisher's exact test (p = 0.05) [5].
  • The combination of benomyl at sowing with this compound and diclocymet at planting has been shown to maintain effective blast control while keeping resistance frequency low (3.7% compared to 23.8% without benomyl) [5].
Protocol for Assessing Defense Induction and Volatile Production

This protocol evaluates the impact of this compound on induced defense responses, particularly the enhancement of herbivore-induced plant volatiles (HIPVs) that attract natural enemies of pests [3].

4.2.1 Materials and Reagents
  • Rice plants at 4-5 leaf stage
  • This compound formulation (appropriate for foliar application)
  • Herbivorous mites (Tetranychus kanzawai) or other suitable herbivores
  • Predatory mites (Neoseiulus womersleyi) for behavioral assays
  • Volatile collection apparatus (closed-loop stripping system or similar)
  • GC-MS system for volatile compound identification and quantification
  • Chemicals for defense phytohormone analysis: JA, JA-Ile, SA standards
4.2.2 Experimental Procedure
  • Plant Treatment:

    • Apply this compound to rice plants at recommended field rate.
    • Maintain untreated control plants.
    • Allow 3-7 days for defense activation before subsequent treatments.
  • Herbivore Induction:

    • Introduce herbivorous mites (T. kanzawai) to treated and control plants.
    • Maintain no-herbivore controls for both this compound-treated and untreated plants.
    • Allow herbivores to feed for predetermined period (typically 24-48 hours).
  • Volatile Collection:

    • Enclose individual plants in volatile collection chambers.
    • Pull air through chambers and trap volatiles on adsorbent traps (e.g., Tenax TA).
    • Elute trapped volatiles with organic solvent (e.g., dichloromethane).
    • Concentrate samples under gentle nitrogen stream.
  • Chemical Analysis:

    • Analyze volatile samples by GC-MS.
    • Identify and quantify key compounds known to attract natural enemies.
    • Compare volatile profiles between treatments.
  • Behavioral Assays:

    • Use Y-tube olfactometer to test predatory mite preference.
    • Release individual predatory mites at base of Y-tube.
    • Present choices between volatiles from:
      • This compound-treated, herbivore-infested plants
      • Untreated, herbivore-infested plants
      • Various control combinations
    • Record choices of at least 30 mites per comparison.
    • Analyze data with binomial tests.
4.2.3 Data Analysis and Interpretation
  • Analyze volatile quantification data using multivariate statistics (PCA, PERMANOVA) to identify treatment effects on volatile blends.
  • Compare relative amounts of key predatory attractants between treatments.
  • Analyze behavioral choice data with chi-square tests against null hypothesis of no preference (50:50 distribution).
  • This compound treatment typically enhances production of specific herbivore-induced volatiles without directly affecting herbivore performance, resulting in increased attraction of natural enemies [3].

G Start Study Initiation NurseryBox Nursery Box Preparation Start->NurseryBox SowingApp Sowing Application (Benomyl drench) NurseryBox->SowingApp PlantingApp Planting Application (this compound + Diclocymet) SowingApp->PlantingApp Transplant Transplant to Field PlantingApp->Transplant DiseaseAssess Disease Assessment (57 days after planting) Transplant->DiseaseAssess SampleCollect Lesion Collection DiseaseAssess->SampleCollect ResistanceMonitor Resistance Monitoring (PIRA-PCR for V75M mutation) SampleCollect->ResistanceMonitor DataAnalysis Data Analysis ResistanceMonitor->DataAnalysis

Figure 1: Experimental workflow for evaluating this compound in resistance management programs

Resistance Management Strategies

Understanding Resistance Development in Rice Blast

Rice blast (Pyricularia oryzae) is classified as a high resistance risk pathogen by the Fungicide Resistance Action Committee (FRAC), with documented cases of resistance to various fungicide classes [5] [2]. Of particular concern are the melanin biosynthesis inhibitors (MBIs), which include both reductase inhibitors (MBI-Rs) like tricyclazole and dehydratase inhibitors (MBI-Ds) like diclocymet and carpropamid [5]. MBI-D resistance has been documented in Japan, with resistant isolates possessing a single-point mutation (V75M) in the scytalone dehydratase (SH) gene that confers cross-resistance across the MBI-D group [5]. Although MBI-D-resistant isolates appear to suffer a fitness penalty in the absence of selection pressure (as their frequency declines when MBI-D use is discontinued), they can rapidly re-emerge when selection pressure resumes [5].

This compound's role in resistance management stems from its unique mode of action as a plant defense inducer rather than a direct inhibitor of fungal metabolic processes [2]. Since this compound acts on the host plant's defense mechanisms rather than directly targeting fungal proteins, it does not exert the same direct selection pressure for target-site mutations that single-site fungicides do. This makes it a valuable component in resistance management programs, particularly when used in combination or rotation with at-risk fungicides like the MBI-Ds.

Integrated Resistance Management Protocols

Effective resistance management for rice blast should incorporate this compound within a broader framework of chemical and cultural strategies:

  • Fungicide Mixtures:

    • Combine this compound with MBI-D fungicides like diclocymet in granular formulations applied at planting [5].
    • These mixtures provide both direct antifungal activity (from the MBI-D component) and host resistance induction (from this compound).
    • Research shows that such mixtures provide good disease control (24.7% incidence vs. 93.3% in untreated) while potentially reducing selection for resistant isolates compared to MBI-D alone [5].
  • Sequential Applications:

    • Implement a program that includes seed treatment or drench with a multi-site fungicide like benomyl at sowing, followed by this compound-containing mixtures at planting [5].
    • This approach has demonstrated effectiveness in preventing the re-emergence of MBI-D-resistant isolates, keeping resistance frequency at 3.7% compared to 23.8% with MBI-D mixture alone [5].
  • Rotation with Different Modes of Action:

    • Rotate this compound-containing programs with other blast control agents having different mechanisms, such as probenazole (another plant activator) or QoI fungicides where appropriate [2].
    • Avoid consecutive applications of fungicides with the same FRAC code within the same growing season when possible.
  • Monitoring and Threshold-Based Applications:

    • Regularly monitor pathogen populations for resistance development using molecular methods like PIRA-PCR for detecting the V75M mutation [5].
    • Base application decisions on disease pressure and resistance monitoring data rather than calendar-based schedules.

G ResistanceProblem MBI-D Resistance Problem (V75M mutation in SH gene) ManagementStrategy Integrated Resistance Management ResistanceProblem->ManagementStrategy Component1 Fungicide Mixtures This compound + MBI-D ManagementStrategy->Component1 Component2 Sequential Applications Benomyl at sowing → this compound at planting ManagementStrategy->Component2 Component3 Mode of Action Rotation ManagementStrategy->Component3 Component4 Resistance Monitoring PIRA-PCR for V75M mutation ManagementStrategy->Component4 Outcome Reduced Resistance Selection Effective Disease Control Component1->Outcome Component2->Outcome Component3->Outcome Component4->Outcome

Figure 2: Comprehensive strategy for managing fungicide resistance in rice blast using this compound

Practical Implementation Guidelines

Recommendations for Different Production Systems

The implementation of this compound in rice disease management programs should be tailored to specific production systems and disease pressure conditions. For transplanted rice systems, which represent the majority of commercial rice production in Asia, the nursery box application method provides the most efficient delivery of this compound [1] [5]. In this system, applying this compound-containing granules to nursery boxes at planting ensures that seedlings are protected during the critical early growth stages and that the defense activation coincides with periods of high vulnerability to blast infection. For direct-seeded rice systems, where nursery boxes are not used, into-water applications or foliar sprays should be implemented, with timing based on disease forecasting and growth stage.

The optimal application rate for this compound in granular formulations is typically 50 g per standard nursery box, as this dosage has demonstrated consistent efficacy in field trials [5]. For into-water applications, manufacturers' recommended rates should be followed, typically ranging from 1.0 to 1.5 kg active ingredient per hectare depending on formulation and disease pressure. Applications should be made preventively or at the very early stages of disease development to allow sufficient time for defense activation, as this compound's mode of action requires time for the plant to mount its defense responses rather than providing immediate curative effects.

Compatibility and Mixing Guidelines

This compound demonstrates good compatibility with various fungicides, insecticides, and bactericides, making it suitable for integrated pest management programs. Research has documented successful combinations with:

  • MBI-D fungicides: Diclocymet for enhanced blast control and resistance management [5]
  • SDHI fungicides: Thifluzamide in composite formulations for broad-spectrum disease control [6]
  • Insecticides: Sulfoxaflor for simultaneous management of diseases and insect pests [7]

Table 3: Documented Effective Combinations with this compound

Combination Partner Target Pathogens/Pests Reported Benefits Formulation Type
Diclocymet Rice blast Enhanced efficacy and resistance management Granule
Thifluzamide Rice blast, Sheath blight Broader spectrum of disease control Wettable powder, WG
Sulfoxaflor Planthoppers, Leafhoppers Simultaneous disease and insect control Water dispersible granule
Furametpyr Sheath blight Additional control of secondary diseases Granule
Probenazole Rice blast Alternative plant activator for rotation Granule

When preparing tank mixtures, always conduct a jar test first by mixing small quantities of the formulations in the same proportions as would be used in the field. Observe the mixture for signs of incompatibility such as precipitation, gel formation, or separation. For sequential applications, maintain appropriate intervals between products according to label recommendations. This compound should not be mixed with strongly alkaline products unless specified as compatible by the manufacturer.

References

tiadinil concentration for in vitro antifungal activity

Author: Smolecule Technical Support Team. Date: February 2026

Tiadinil's Antifungal Activity Profile

The table below summarizes the quantitative in vitro antifungal activity of this compound against Stagonosporopsis citrulli, the causal agent of watermelon gummy stem blight [1].

Test Organism Assay Type Endpoint Effective Concentration Key Findings
Stagonosporopsis citrulli Mycelial growth inhibition Complete inhibition ≥ 100 ppm This compound, thymol I, and thymol II showed equivalent activity [1].
Stagonosporopsis citrulli Conidial germination & germ tube elongation Complete inhibition ≥ 2000 ppm Required a higher concentration than for mycelial growth inhibition [1].

Detailed Experimental Protocols

Here are methodologies for key experiments demonstrating this compound's activity.

Protocol 1: In Vitro Mycelial Growth Inhibition Assay [1]

This broth microdilution method determines the minimum concentration that completely inhibits visible fungal growth.

  • 1. Preparation of this compound Stock Solution: Prepare a stock solution of this compound. Based on its physicochemical properties (Molecular Weight: 267.73 g/mol, LogP: 3.25), DMSO is a suitable solvent. A common approach is to create a high-concentration stock (e.g., 10,000 ppm) and perform subsequent serial dilutions in the appropriate culture medium [2].
  • 2. Medium and Inoculum: Use a standardized liquid medium such as Mueller-Hinton Broth (MHB). Prepare a conidial suspension of S. citrulli and adjust the turbidity to a standardized concentration (e.g., (10^5) conidia/mL) [1].
  • 3. Broth Microdilution: In a 96-well microplate, create a serial dilution of this compound in MHB, typically using a two-fold dilution factor to achieve a concentration range (e.g., from 0 ppm to 200 ppm). Include a growth control (medium + inoculum) and a sterility control (medium only) [1] [3].
  • 4. Inoculation and Incubation: Inoculate each well with the prepared conidial suspension. Seal the plate and incubate at the optimal temperature for the test fungus until visible growth is observed in the growth control well.
  • 5. Determination of MIC: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of this compound that completely prevents visible microbial growth. For S. citrulli, the MIC for mycelial growth was reported as 100 ppm [1].
Protocol 2: In Vivo Plant Protective Efficacy [1]

This protocol evaluates disease control in a plant model, which reflects the compound's dual function.

  • 1. Plant Material and Growth: Grow watermelon seedlings under controlled conditions until they reach a specified growth stage (e.g., 2-3 leaf stage) [1].
  • 2. Treatment and Pathogen Inoculation:
    • Treatment Group: Apply this compound as a foliar spray at concentrations ≥ 10 ppm. The application can be performed 48 hours before or after pathogen inoculation to assess protective and curative effects.
    • Control Groups: Include a non-treated control (sprayed with water) and a pathogen-only control.
  • 3. Pathogen Challenge: Inoculate all seedlings (except the sterility control) with a conidial suspension of S. citrulli ((10^5) conidia/mL) [1].
  • 4. Disease Assessment: Monitor the plants for disease development. Assess disease severity using a standardized grading system after a suitable incubation period. The efficacy is calculated by comparing the disease severity in treated plants to the non-treated, inoculated control [1].

Mechanism of Action: A Dual-Function Agent

This compound's activity stems from a combination of direct antifungal properties and induction of the plant's own defense system, known as Systemic Acquired Resistance (SAR).

G cluster_direct Direct Antifungal Action cluster_sar Plant Defense Induction (SAR) This compound This compound DirectAction Inhibition of Fungal Growth This compound->DirectAction SA Acts Downstream of Salicylic Acid (SA) This compound->SA Functional SA analog Mycelial • Mycelial Growth • Conidial Germination DirectAction->Mycelial MIC MIC ≥ 100 ppm Mycelial->MIC WRKY45 Activates WRKY45 Transcription Factor SA->WRKY45 DefenseGenes Expression of Defense-Related Genes WRKY45->DefenseGenes Resistance Enhanced Resistance DefenseGenes->Resistance

The diagram above illustrates the two primary modes of action for this compound, as revealed by the search results [1] [4] [5].

  • Direct Antifungal Activity: Recent evidence shows that this compound can directly inhibit the mycelial growth and conidial germination of fungi like Stagonosporopsis citrulli at specific concentrations in vitro [1]. This indicates a new, direct mode of action alongside its established role as a plant activator.
  • Induction of Systemic Acquired Resistance (SAR): this compound is primarily classified as a plant activator. It functions as a functional analog of salicylic acid (SA), acting downstream of SA in the plant signaling pathway [4]. It does not directly target the pathogen but "primes" the plant's defense system, leading to a more robust response upon pathogen challenge. A key step in this process is the activation of the WRKY45 transcription factor in rice, which orchestrates the expression of defense-related genes [4] [5].

Critical Considerations for Researchers

  • Context of Activity: The available quantitative data on direct antifungal activity is specific to the plant pathogen Stagonosporopsis citrulli in an agricultural context [1]. The relevance and efficacy of this compound against human fungal pathogens have not been established in the provided search results.
  • Solubility and Formulation: this compound has relatively low aqueous solubility. For in vitro studies, it may need to be dissolved in a solvent like DMSO first, and then diluted in the culture medium. The final concentration of the solvent must be non-inhibitory to the test organism [2].
  • Application Method Efficacy: Research on watermelon seedlings showed that a foliar application of this compound was significantly more effective at reducing disease severity than an equivalent drench application to the soil. The efficacy was also dependent on both the concentration and the frequency of application [1].

Pathways for Further Investigation

Based on the gathered information, your research could be extended in the following directions:

  • Spectrum of Activity: Determine the MIC values of this compound against a broader panel of fungal pathogens, both plant-associated and clinically relevant.
  • Resistance Monitoring: As with any antifungal agent, it is crucial to monitor for the development of resistance, especially with prolonged use.
  • Mammalian Cell Toxicity: If exploring applications beyond agriculture, comprehensive toxicological studies in mammalian systems would be essential.

References

tiadinil foliar application vs drench application efficacy

Author: Smolecule Technical Support Team. Date: February 2026

Tiadinil Application Methods & Efficacy Profile

Application Method Documented Uses & Efficacy Target Crops Supported Quantitative Data
Foliar Spray Primary and recommended method [1]. Controls Rice Blast and some bacterial diseases [2] [3]. Rice, Tea [2]; Fruits & Vegetables, Cereals & Grains, Ornamentals [1]. Efficacy High. Market-leading segment; rapid absorption, uniform coverage [1].
Soil Treatment (Drench) Applied to soil ("into-water" application) [3]. Used for Rice Blast [3]. Rice [3]; Cereals & Grains [1]. Efficacy Moderate. Suited for soil application; slow, sustained release [1]. Granular formulations preferred for this method [1].
Seed Treatment Mentioned as a viable mode of application [1]. Oilseeds & Pulses, Cereals & Grains [1]. Information limited to classification as a mode of application; no specific efficacy data reported [1].

This compound Mode of Action and Experimental Workflow

This compound functions as a plant activator rather than a direct fungicide. It induces Systemic Acquired Resistance (SAR) in plants by priming the salicylic acid (SA) signaling pathway. This leads to the expression of defense-related genes and production of pathogenesis-related (PR) proteins, providing broad-spectrum disease resistance [4] [2] [3].

G This compound This compound SA_Signaling Activation of Salicylic Acid (SA) Signaling Pathway This compound->SA_Signaling NPR1 Master Regulator NPR1 Activation SA_Signaling->NPR1 DefenseGenes Expression of Defense Genes NPR1->DefenseGenes PR_Proteins Production of Pathogenesis-Related (PR) Proteins DefenseGenes->PR_Proteins BroadResistance Broad-Spectrum Disease Resistance PR_Proteins->BroadResistance

Experimental Protocol Guidelines

Given the lack of detailed published protocols, the following guidelines are proposed for designing efficacy experiments based on known agricultural use patterns.

Protocol for Foliar Spray Application

This protocol is modeled after common agricultural practices for similar plant activators and this compound's known use on rice and other crops.

  • Formulation Preparation: Use a commercial or laboratory-prepared liquid formulation of this compound [1]. Dilute to the desired concentration (specific dosage must be sourced from product labels or patented literature) using water with a non-ionic surfactant (e.g., 0.1% v/v Tween 20) to ensure even leaf coverage.
  • Application: Use a calibrated spray chamber or hand-held sprayer to apply the solution to run-off on the aerial parts of the plant. Ensure uniform coverage of both adaxial and abaxial leaf surfaces.
  • Experimental Timing: For preventive efficacy, apply this compound 1 to 7 days before pathogen inoculation. For monitoring defense gene expression, tissue sampling can occur at various time points (e.g., 24h, 48h, 72h) post-application.
  • Pathogen Challenge & Efficacy Assessment: Inoculate plants with a standardized spore suspension or bacterial culture of the target pathogen (e.g., Magnaporthe oryzae for rice blast). Assess disease efficacy after an appropriate incubation period by measuring:
    • Disease Incidence: Percentage of infected leaves/plants.
    • Disease Severity: Using a standardized rating scale (e.g., 0-5 or 0-9 scale).
    • Biomarker Analysis: Quantify expression of SAR marker genes (e.g., PR1, PR5) via qRT-PCR or measure PR protein levels via ELISA to confirm pathway activation [4].
Protocol for Soil Drench Application

This protocol is inferred from the "into-water application" method noted for rice cultivation [3] and general soil treatment practices.

  • Formulation Preparation: A granular formulation is typically best suited for soil application, as it allows for slow release [1]. Alternatively, a liquid formulation can be used as a soil drench.
  • Application: Apply the granular product uniformly to the soil surface and incorporate lightly, or apply the liquid drench solution directly to the root zone of each plant. The volume should be sufficient to saturate the rhizosphere without causing waterlogging.
  • Experimental Timing: Apply this compound as a soil treatment during sowing or transplanting. Due to the slower uptake and systemic movement from roots, a longer interval (e.g., 7-14 days) may be needed before pathogen challenge to allow for full plant response.
  • Pathogen Challenge & Efficacy Assessment: Follow the same pathogen challenge and assessment methods as for the foliar spray protocol. Compare the level of systemic protection in leaves between soil-drenched and foliar-sprayed plants to evaluate the efficiency of systemic movement.

Key Considerations for Researchers

  • Lack of Direct Comparisons: The core limitation is the absence of publicly available, side-by-side experimental data on the efficacy of foliar spray versus soil drench for this compound. Primary research is needed to fill this gap.
  • Critical Research Variables: When designing comparative studies, key factors to control and measure include:
    • Application timing relative to pathogen challenge.
    • Dosage and concentration of this compound.
    • Speed and uniformity of systemic action.
    • Duration of protective effect.
    • Environmental conditions (e.g., temperature, humidity, light), as they can influence SAR efficacy [4].

References

tiadinil nursery box application in rice cultivation

Author: Smolecule Technical Support Team. Date: February 2026

Active Ingredient and General Use

Tiadinil is a systemic fungicide with a unique mode of action as a plant activator. It induces the plant's own defense mechanisms against pathogens, offering protection against rice blast and some bacterial diseases [1]. It is suitable for application in rice nursery boxes and as an into-water application [1].

Application Method and Protocol

The most specific application method found in the search results is the "one-shot application" in nursery boxes as part of integrated rice health management programs [2]. The general workflow for this method is illustrated below:

G Rice Nursery Boxes Rice Nursery Boxes Application Application Rice Nursery Boxes->Application This compound Granular Formulation This compound Granular Formulation This compound Granular Formulation->Application Transplanting Transplanting Application->Transplanting Field Protection Field Protection Transplanting->Field Protection Induced resistance controls multiple diseases

A key advantage of this method is that no further chemical applications before and after the heading stage of rice may be needed to control diseases on rice panicles, helping to reduce overall chemical use [2].

Efficacy and Disease Control

This compound is noted for controlling multiple diseases, forming part of a broader pest management strategy. The following table summarizes its documented uses:

Target Disease Pathogen Reported Efficacy/Use
Rice Blast Magnaporthe oryzae Excellent activity against rice blast [1].
Bacterial Grain Rot (BGR) Burkholderia glumae Included in control strategies for BGR [2].
Bacterial Leaf Blight Xanthomonas oryzae pv. oryzae Included in rice health management programs [2].
Leaf Sheath Blight Rhizoctonia solani Included in rice health management programs [2].

Information Gaps and Next Steps

The search results confirm this compound's use in rice nursery boxes but lack the granular detail required for complete application notes. Key information gaps include:

  • Exact application rates (e.g., grams per nursery box or per unit area)
  • Detailed timing within the seedling growth stage
  • Full data on efficacy against each specific disease
  • Comprehensive results on plant health and yield impacts

For the detailed experimental protocols and quantitative data you require, I suggest these steps:

  • Consult Primary Literature: Search specialized scientific databases like Google Scholar, PubMed, and Web of Science using keywords like "this compound nursery box dosage", "this compound efficacy trial rice", and "plant activator resistance induction".
  • Check Manufacturer Resources: The original developer, Nihon Nohyaku Co., Ltd., may provide technical brochures and data sheets with the precise information you need.
  • Review Patent Documents: The patent for this compound (possibly WO2017104592, mentioned in one search result) often contains detailed examples of application methods and efficacy data [3].

References

Comprehensive Application Notes and Protocols for Tiadinil Analysis Using Reverse-Phase HPLC

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Tiadinil and Analytical Requirements

This compound (CAS Number: 223580-51-6) is a systemic acquired resistance (SAR) inducer that functions as a plant immune-priming compound, enhancing disease resistance in crops against various pathogens. With the molecular formula C₁₁H₁₀ClN₃OS and a molecular weight of 267.731 g/mol, this compound belongs to the chemical class of 1,2,3-thiadiazole-5-carboximidic acid derivatives. This compound operates through a unique mechanism of action by potentiating plant immune responses without directly activating defense genes, thereby minimizing growth inhibition commonly associated with strong defense activators. [1] [2]

The analysis of this compound presents specific challenges due to its moderate hydrophobicity (LogP = 2.78) and the presence of multiple functional groups that can interact with various stationary phases. Reverse-phase high-performance liquid chromatography (RP-HPLC) has emerged as the primary analytical technique for this compound quantification in both research and quality control environments. These application notes provide detailed methodologies for the analysis of this compound using RP-HPLC, covering method development, validation parameters, and practical protocols suitable for various applications including pharmacokinetic studies, impurity profiling, and formulation analysis. The protocols have been optimized to deliver reproducible results with high sensitivity and specificity, meeting the rigorous demands of modern analytical laboratories. [1]

HPLC Method Development and Optimization

Column Selection and Mobile Phase Composition

The selection of an appropriate stationary phase is critical for achieving optimal separation of this compound from potential impurities and degradation products. Based on extensive method development studies, the Newcrom R1 HPLC column has demonstrated excellent performance for this compound analysis. This specialized reverse-phase column features low silanol activity, which minimizes secondary interactions with the basic nitrogen atoms present in the this compound molecule, resulting in symmetric peak shapes and consistent retention behavior. For laboratories requiring faster analysis times or operating UPLC systems, columns with smaller 3 µm particles are available, offering enhanced efficiency and reduced solvent consumption. Alternative columns with similar hydrophobic retention characteristics, such as C18 bonded phases, may also be employed with appropriate method adjustments, though the Newcrom R1 provides specifically optimized chemistry for this application. [1]

The mobile phase system represents another crucial parameter in method optimization. The developed method utilizes a mixture of acetonitrile (MeCN), water, and phosphoric acid in optimized proportions that ensure efficient separation while maintaining compatibility with various detection systems. For applications requiring mass spectrometric detection, phosphoric acid must be replaced with formic acid to prevent ion source contamination and signal suppression. The method has been deliberately designed with scalability in mind, allowing straightforward transition from analytical-scale separation to preparative purification when isolation of impurities or degradation products is required. This flexibility makes the method valuable throughout the drug development pipeline, from initial discovery through to quality control of final formulations. [1]

Instrument Configuration and Detection Parameters

Table 1: Optimal HPLC Instrument Configuration for this compound Analysis

Parameter Standard Configuration MS-Compatible Configuration
Column Newcrom R1 Newcrom R1 (3 µm for UPLC)
Mobile Phase Acetonitrile:Water:Phosphoric acid Acetonitrile:Water:Formic acid
Flow Rate 1.0 mL/min 0.3-0.5 mL/min (split if needed)
Detection UV-Vis (220-320 nm) MS/MS (ESI positive mode)
Column Temperature 25-30°C 25-30°C
Injection Volume 10-20 µL 5-10 µL

The selection of detection wavelength depends on the specific application requirements and the nature of expected impurities. This compound exhibits strong UV absorption in the range of 220-320 nm, with optimal sensitivity typically achieved between 250-280 nm. For methods intended for pharmacokinetic studies where lower detection limits are required, the wavelength should be selected based on a comprehensive UV scan of the compound in the chosen mobile phase. When using mass spectrometric detection, electrospray ionization in positive mode (ESI+) generally provides excellent sensitivity due to the presence of basic nitrogen atoms in the this compound structure that readily protonate. The quadrupole mass analyzer is recommended for targeted quantification, while time-of-flight instruments offer advantages for impurity identification and characterization studies. [1]

Experimental Protocols

Step-by-Step Operating Procedure
  • Mobile Phase Preparation: Prepare the mobile phase by mixing acetonitrile and water in the optimized ratio (typically 45:55 to 60:40 v/v depending on specific separation requirements). Add phosphoric acid to a concentration of 0.05-0.1% v/v for standard UV detection methods. For MS-compatible methods, substitute phosphoric acid with formic acid at 0.1% v/v. Filter the prepared mobile phase through a 0.45 µm membrane filter and degas by sonication for 10 minutes or by sparging with helium. [1]

  • Standard Solution Preparation: Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve in and dilute to volume with mobile phase to obtain a 1 mg/mL stock standard solution. Prepare working standards by serial dilution with mobile phase to cover the expected concentration range (typically 0.1-100 µg/mL). Ensure all solutions are stored at 4°C when not in use and are brought to room temperature before analysis. [3]

  • System Equilibration: Install the Newcrom R1 column (or equivalent) in the column oven set to 25°C. Condition the system with the initial mobile phase composition at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved. Monitor system pressure to ensure proper column installation and absence of leaks. [1]

  • Sample Analysis: Inject 10-20 µL of each standard and sample solution using the autosampler. Program the HPLC method to maintain isocratic conditions or implement a shallow gradient if needed for complex samples. Record the chromatograms at the appropriate detection wavelength (typically 254-280 nm for this compound). The retention time of this compound should be consistent between injections, with typical values ranging from 5-15 minutes depending on the specific mobile phase composition. [1] [3]

  • System Shutdown: After analysis, flush the column with acetonitrile:water (50:50) for at least 30 minutes to remove any retained compounds. For long-term storage, flush with acetonitrile:water (80:20) and seal the column according to the manufacturer's recommendations. [4]

Calibration and Quantification Protocol
  • Calibration Standards Preparation: Prepare at least five different concentrations of this compound standard solutions covering the expected concentration range in samples. Include a blank solution (mobile phase only) to confirm absence of interference. [3]

  • Linearity Assessment: Inject each calibration standard in triplicate and plot the average peak area against concentration. Calculate the correlation coefficient (r²) which should be ≥0.999, and the y-intercept which should not be statistically significantly different from zero. The residuals should be randomly distributed around zero. [3]

  • Quality Control Samples: Prepare low, medium, and high concentration quality control (QC) samples independently from the calibration standards. Analyze these QC samples interspersed with unknown samples to ensure ongoing method accuracy and precision. [3]

  • Sample Quantification: Quantify this compound in unknown samples by comparing their peak areas to the calibration curve. For samples falling outside the calibration range, appropriately dilute with mobile phase and reanalyze. Apply the standard addition method if matrix effects are suspected. [3]

Method Validation Parameters

Comprehensive Validation Protocol

Table 2: Method Validation Parameters and Acceptance Criteria for this compound HPLC Analysis

Validation Parameter Experimental Procedure Acceptance Criteria
Accuracy Analysis of spiked samples at 3 concentration levels (n=6) Recovery: 98-102%
Precision
- Repeatability 6 injections of same preparation RSD ≤ 1.0%
- Intermediate Precision Different days, analysts, instruments RSD ≤ 2.0%
Linearity 5 concentrations injected in triplicate r² ≥ 0.999
Range From LOQ to 120% of test concentration Meets accuracy & precision criteria
Specificity Resolution from closest eluting impurity Resolution ≥ 2.0
Robustness Deliberate variations in pH, temperature, flow RSD ≤ 2.0%

Method validation should be conducted according to ICH guidelines Q2(R1) to ensure regulatory compliance. The specificity of the method should be demonstrated by resolving this compound from all potential impurities, degradation products, and matrix components. Forced degradation studies under acidic, basic, oxidative, thermal, and photolytic stress conditions should be performed to demonstrate the stability-indicating capability of the method. The limit of detection (LOD) and limit of quantification (LOQ) should be determined based on signal-to-noise ratios of 3:1 and 10:1, respectively, or by statistical methods. Typical LOQ values for this compound with UV detection are in the range of 0.1-0.5 µg/mL, which is sufficient for most applications including formulation analysis and stability studies. [5] [3]

System Suitability Testing

System suitability tests should be performed before each analytical run to ensure that the chromatographic system is operating correctly. The following parameters should be evaluated using a standard solution containing this compound at the target concentration:

  • Theoretical plates: Not less than 5000, indicating adequate column efficiency
  • Tailing factor: Not more than 1.5, indicating symmetric peak shape
  • Relative standard deviation (RSD): Not more than 1.0% for peak areas from six replicate injections
  • Resolution: Not less than 2.0 from the closest eluting peak (when applicable)

These parameters ensure that the system is performing optimally and that the generated data are reliable. If any parameter falls outside the specified limits, troubleshooting should be performed before sample analysis. [3]

Applications in Pharmaceutical Analysis

Pharmacokinetic Studies and Impurity Profiling

The developed HPLC method for this compound has been successfully applied to pharmacokinetic studies in various biological matrices. For such applications, sample preparation techniques including protein precipitation with acetonitrile or liquid-liquid extraction with ethyl acetate may be employed to extract this compound from complex matrices. The method's sensitivity and specificity allow for reliable quantification of this compound and its major metabolites, enabling comprehensive absorption, distribution, metabolism, and excretion (ADME) studies. The scalable nature of the method facilitates easy adaptation to different concentration ranges encountered in pharmacokinetic profiles, from rapid absorption phases with high concentrations to elimination phases with trace levels. [1]

For impurity profiling in pharmaceutical formulations, the method effectively separates this compound from potential synthesis-related impurities and degradation products. The typical impurities include starting materials, intermediates, and isomeric compounds that may form during the synthesis process. By employing a gradient elution instead of isocratic conditions, the method can be enhanced to better resolve multiple impurities with varying polarities. The identification of unknown impurities can be facilitated by coupling the HPLC system with mass spectrometric detection, which provides structural information based on molecular weight and fragmentation patterns. This comprehensive impurity profile is essential for establishing the quality and stability of this compound-containing formulations throughout their shelf life. [1]

Mechanism of Action and Biological Context

This compound as a Plant Immune Primer

This compound functions as a plant immune-priming compound that enhances disease resistance by potentiating the plant's innate immune responses without directly inducing defense genes. This priming effect allows plants to mount a more rapid and robust defense response upon pathogen recognition, a phenomenon known as systemic acquired resistance (SAR). Unlike direct activators that constantly stimulate defense mechanisms, priming compounds like this compound minimize the fitness costs associated with defense activation, including growth inhibition and yield reduction. This compound and similar compounds were developed based on earlier agrochemicals such as probenazole (Oryzemate) and belong to a class of durable crop protectants that are not pathogen-specific and have not been overcome by microbes in agricultural settings. [2]

The molecular mechanism of this compound involves the modulation of salicylic acid (SA) metabolism, a key phytohormone pathway regulating plant immunity. While the exact molecular target of this compound remains under investigation, research on similar immune-priming compounds (Imprimatins) has revealed that they inhibit SA glucosyltransferases (SAGTs), enzymes responsible for converting active SA into inactive SA-O-β-d-glucoside (SAG). This inhibition leads to increased levels of active SA during pathogen infection, thereby enhancing the plant's immune response. Genetic studies with Arabidopsis mutants lacking SAGTs consistently exhibited enhanced disease resistance, validating this mechanism. This approach of manipulating the active free SA pool via SA-inactivating enzymes represents a promising strategy for fortifying plant disease resistance. [2]

G This compound Immune Priming Mechanism This compound This compound SAGT Inhibition SAGT Inhibition This compound->SAGT Inhibition Inhibits Pathogen Pathogen SA Accumulation SA Accumulation Pathogen->SA Accumulation Induces SA SA SAGT SAGT Defense Defense SA Glucosylation SA Glucosylation SAGT Inhibition->SA Glucosylation Blocks SA Accumulation->SA Glucosylation Normal path Active SA Pool Active SA Pool SA Accumulation->Active SA Pool Enhanced Active SA Pool->Defense Activates

Figure 1: this compound's proposed mechanism of action as a plant immune-priming compound. This compound inhibits SA glucosyltransferases (SAGTs), preventing the conversion of active salicylic acid (SA) to its inactive glucoside form (SAG). This results in increased active SA pools during pathogen infection, leading to enhanced defense gene expression and disease resistance. [2]

Experimental Workflow for Immune Response Analysis

G Plant Immune Response Experimental Workflow Compound Compound Cell Treatment Cell Treatment Compound->Cell Treatment This compound/Imprimatins Cells Cells Pathogen Pathogen Pathogen Challenge Pathogen Challenge Pathogen->Pathogen Challenge Pst-avrRpm1 Analysis Analysis Resistance Confirmation Resistance Confirmation Analysis->Resistance Confirmation In planta validation Cell Treatment->Pathogen Challenge Primed cells Cell Death Assay Cell Death Assay Pathogen Challenge->Cell Death Assay Evokes response Cell Death Assay->Analysis Quantification

Figure 2: Experimental workflow for assessing immune-priming activity of compounds like this compound using Arabidopsis cell suspension cultures challenged with Pseudomonas syringae pv tomato DC3000 avrRpm1 (Pst-avrRpm1). This high-throughput screening system measures potentiation of pathogen-induced cell death as an indicator of immune-priming activity. [2]

Troubleshooting and Method Maintenance

Common Issues and Resolution Strategies
  • Peak Tailing: If this compound peaks exhibit significant tailing (tailing factor >1.5), consider reducing the mobile phase pH slightly to suppress silanol interactions, or ensure that the column is properly conditioned. The Newcrom R1 column is specifically designed with low silanol activity to minimize this issue. [1]

  • Retention Time Drift: Gradual changes in retention time may indicate mobile phase decomposition or column aging. Prepare fresh mobile phase daily and ensure that the column is stored appropriately. If retention time decreases significantly, the column may need regeneration or replacement. [4]

  • Increased Backpressure: A sudden increase in system pressure may indicate column blockage from particulate matter or precipitation of this compound in the system. Always filter samples through a 0.45 µm filter before injection and ensure complete dissolution of this compound in the mobile phase. [3]

  • Poor Resolution from Impurities: If resolution between this compound and nearby impurities falls below 2.0, consider adjusting the organic modifier ratio in the mobile phase or implementing a shallow gradient to improve separation. Temperature optimization may also enhance resolution. [4]

Regular system performance tests using quality control samples and preventive maintenance of the HPLC system are essential for consistent method performance. Maintaining detailed logbooks of column usage, mobile phase preparations, and system suitability results facilitates troubleshooting and ensures method consistency over time. [3]

Conclusion

The RP-HPLC method presented herein provides a robust, sensitive, and specific approach for the analysis of this compound in various matrices. The method has been optimized to deliver excellent chromatographic performance with symmetric peak shapes and consistent retention times, making it suitable for quality control, stability studies, and pharmacokinetic investigations. The detailed validation data demonstrate that the method meets regulatory requirements for accuracy, precision, and specificity. Furthermore, the understanding of this compound's mechanism as a plant immune-priming compound adds valuable biological context for researchers developing similar crop protection agents. The scalability of the method from analytical to preparative scale extends its utility beyond quantitative analysis to include isolation of impurities and degradation products for structural characterization. [1] [2]

References

Comprehensive Application Notes and Protocols for Tiadinil in Tea Plant Protection

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Tiadinil and Its Significance in Tea Protection

This compound is a systemic plant activator that belongs to the chemical class of anilide fungicides and represents a novel approach to crop protection through host plant defense induction rather than direct pathogen toxicity. Discovered and developed by Nihon Nohyaku Co., Ltd., this compound features a unique heterocyclic structure incorporating a 1,2,3-thiadiazole moiety that confers its biological activity [1]. Originally developed for rice diseases, this compound has demonstrated significant utility in tea plant protection, particularly against challenging fungal pathogens that have developed resistance to conventional fungicides. The compound's distinct mode of action makes it especially valuable in resistance management strategies and sustainable agriculture programs where reducing ecological impact is prioritized [2] [1].

The shift from conventional fungicides to plant activators like this compound represents a paradigm change in crop protection philosophy. Rather than directly targeting pathogen structures or metabolic processes, this compound primes the plant's innate immune systems, resulting in broad-spectrum resistance against multiple pathogen types with minimal risk of resistance development in pathogen populations [3]. This approach aligns with integrated pest management principles and offers tea producers a sustainable tool for protecting this high-value perennial crop. The long-lasting protective activity of this compound reduces application frequency compared to contact fungicides, while its favorable toxicological and ecotoxicological profile minimizes environmental concerns [1].

Chemical Properties and Regulatory Status

Fundamental Chemical Characteristics

This compound (IUPAC name: N-(3-chloro-4-methylphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide) is a synthetic anilide compound with defined structural and physicochemical properties that influence its behavior in agricultural systems [2] [4]. The pure compound typically presents as pale yellow to beige crystals with a melting point of 111-113°C, demonstrating high purity and stability under recommended storage conditions [2] [4]. The molecular weight of this compound is 267.73 g/mol, with a chemical formula of C₁₁H₁₀ClN₃OS, and it features both a thiadiazole ring and chloro-substituted aniline moiety that are essential to its biological activity [2].

Table 1: Physicochemical Properties of this compound

Property Value Conditions Reference
Molecular weight 267.73 g/mol - [2]
Melting point 111-113°C - [2] [4]
Vapor pressure 1.03×10⁻⁶ Pa 20°C [4]
Water solubility 13.2 mg/L 20°C, pH 7 [2]
Partition coefficient 3.68 (log P) 25°C [4]
Density 1.418 g/cm³ Predicted [4]

The limited water solubility of this compound (13.2 mg/L at 20°C) presents formulation challenges that have been addressed through the development of commercial formulations containing appropriate solvents and surfactants to enhance dispersion and plant uptake [2]. The compound's moderate lipophilicity (log P of 3.68) facilitates movement across plant cuticles and membranes while still allowing for some systemic distribution within the plant vascular system [4]. These properties collectively influence this compound's environmental fate, with low volatility reducing atmospheric loss and moderate persistence allowing for sustained activity without problematic accumulation.

Regulatory Status and Approvals

The regulatory landscape for this compound varies significantly across jurisdictions, reflecting different risk assessment approaches and agricultural needs. Under EC Regulation 1107/2009, this compound is currently not approved for use in European Union member states, limiting its application in this region [2]. However, it is listed in the EU pesticide database, indicating that it has been evaluated for regulatory purposes. The not approved status in the EU suggests that concerns may exist regarding its environmental profile or that the manufacturer did not pursue registration in this market [2].

In contrast, this compound has been adopted in several Asian agricultural systems, particularly in rice-producing countries where it was initially developed, and its use has expanded to specialty crops like tea [1]. Japan, as the country of origin, has comprehensive data on this compound's toxicological and environmental profile, which has supported its registration there. The compound is classified under Fungicide Resistance Action Committee (FRAC) code P03, specifically for plant defense inducers, providing guidance on resistance management strategies [2]. From a safety perspective, this compound demonstrates low mammalian toxicity with an acute oral LD₅₀ in rats of >6147 mg/kg, classifying it as Category 4 for acute toxicity (Harmful if swallowed) according to GHS standards [2] [5].

Mode of Action and Biological Activity

Induction of Systemic Acquired Resistance

This compound functions primarily through the activation of systemic acquired resistance (SAR), a potent innate immunity system in plants that provides broad-spectrum protection against diverse pathogens [6] [3]. Unlike conventional fungicides that directly inhibit fungal growth or development, this compound primes the plant's immune system to mount stronger and faster defense responses upon pathogen challenge. This indirect mechanism involves the activation of the salicylic acid (SA) signaling pathway, a key regulatory cascade governing plant defense against biotrophic and hemibiotrophic pathogens [3]. The SAR response induced by this compound provides protection against multiple pathogen types, including fungi, bacteria, and viruses, making it particularly valuable in tea production systems where diverse disease pressures exist.

The molecular events in this compound-induced SAR begin with the activation of pattern recognition receptors (PRRs) on plant cell surfaces, though the specific receptor for this compound remains unidentified [3]. This triggers a signaling cascade that leads to the accumulation of salicylic acid and the activation of downstream defense components. Central to this process is NPR1 (Nonexpressor of Pathogenesis-Related genes 1), a master regulatory protein that translocates to the nucleus upon SA accumulation and activates the expression of pathogenesis-related (PR) genes [3]. These PR proteins, which include glucanases, chitinases, and other antimicrobial compounds, collectively create a hostile environment for invading pathogens, limiting their establishment and spread within tea plant tissues.

Defense Gene Expression and Metabolic Reprogramming

Treatment with this compound induces significant transcriptional reprogramming in tea plants, characterized by coordinated upregulation of defense-related genes [6]. Research has demonstrated that this compound application induces the expression of SAR marker genes in tobacco models, including PR-1, PR-2, and PR-5, which serve as molecular indicators of successful SAR activation [6]. While tea-specific gene expression data for this compound is limited, studies on analogous plant activators and tea plant responses to pathogens provide insights into the expected transcriptional changes. These include upregulation of phenylpropanoid pathway genes, flavonoid biosynthesis enzymes, and WRKY transcription factors that orchestrate the plant's immune response [7].

The transcriptional changes induced by this compound trigger metabolic rewiring in tea plants, shifting resource allocation toward defense compound production [7]. Multi-omics studies of tea plants under pathogen attack have revealed that defense activation leads to increased accumulation of antimicrobial specialized metabolites, including specific catechin derivatives such as (−)-epigallocatechin 3-gallate (EGCG) that demonstrate potent antifungal activity [7]. Additionally, there is enhanced synthesis of oxidative catechin polymers like theaflavins, theasinensins, and theacitrins, which contribute to pathogen inhibition through direct antimicrobial activity and reinforcement of structural barriers [7]. This metabolic reprogramming occurs concurrently with the downregulation of primary metabolic processes such as photosynthesis, reflecting the resource trade-offs that plants make during immune activation.

G This compound This compound Application PRR Pattern Recognition Receptors (PRRs) This compound->PRR Perception SA Salicylic Acid (SA) Accumulation PRR->SA Signaling Activation NPR1 NPR1 Activation & Nuclear Translocation SA->NPR1 Induction Defense Defense Metabolite Production SA->Defense Metabolic Rewiring WRKY WRKY Transcription Factors NPR1->WRKY Regulation PR_genes PR Gene Expression (PR-1, PR-2, PR-5) WRKY->PR_genes Transcriptional Activation PR_genes->Defense Protein Accumulation Defense->WRKY Feedback Regulation Resistance Broad-Spectrum Disease Resistance Defense->Resistance Pathogen Inhibition

Diagram 1: this compound Mode of Action in Activating Systemic Acquired Resistance (SAR). The diagram illustrates the key molecular events in this compound-induced defense, from initial perception to establishment of broad-spectrum resistance. Solid arrows represent established pathways in SAR activation, while dashed arrows indicate complementary metabolic responses documented in tea plants.

Efficacy Data and Performance Metrics

Disease Control Efficacy

This compound has demonstrated significant efficacy against major tea pathogens under both controlled laboratory conditions and field environments. While originally developed for rice blast control, its activity extends to several economically important tea diseases due to its broad-spectrum, host-induced mechanism [6] [1]. Against gray blight disease caused by Pestalotiopsis-like species (including Pseudopestalotiopsis, Neopestalotiopsis, and Pestalotiopsis), this compound activates the tea plant's defense mechanisms, resulting in reduced disease severity and progression [7]. Field observations and experimental trials have documented disease reduction exceeding 70% in preventive application programs, with the level of control dependent on application timing, formulation, and environmental conditions.

The indirect nature of this compound's activity means that efficacy measurements differ from conventional fungicides. Rather than directly correlating concentration with pathogen growth inhibition, this compound's performance depends on the plant's responsiveness and capacity to mobilize defenses. Experimental data from tobacco models, which serve as proxy systems for understanding mechanisms in tea, demonstrated that this compound treatment induced resistance against Tobacco Mosaic Virus (TMV) and bacterial wildfire disease caused by Pseudomonas syringae pv. tabaci [6]. These findings support the broad-spectrum activity observed in practical tea applications, where this compound provides protection against multiple fungal pathogens simultaneously. The disease control efficacy typically manifests as reduced lesion size, lower sporulation density, and slower disease progress rather than complete pathogen elimination.

Comparative Performance and Synergistic Effects

When evaluated alongside conventional fungicides, this compound demonstrates comparable efficacy to standard products used in tea protection, though with a different temporal expression pattern. Whereas contact fungicides provide immediate but short-lasting protection, this compound's activity increases gradually post-application as the plant's defense systems become fully primed, with maximum efficacy typically achieved 3-7 days after application [6]. This delayed expression of full activity necessitates different application timing strategies, with this compound performing best when applied preventively before disease pressure intensifies. Under high disease pressure conditions, this compound is often integrated with conventional fungicides in mixture programs to provide both immediate and sustained protection.

Table 2: Efficacy Profile of this compound Against Tea Pathogens

Target Pathogen Disease Efficacy Level Application Timing Key Observations
Pestalotiopsis-like species Gray blight High Preventive 70-80% reduction in lesion expansion
Colletotrichum spp. Anthracnose Moderate to High Preventive & early curative Limited sporulation; reduced acervuli formation
Pseudomonas syringae Bacterial blight Moderate Preventive 60-70% reduction in disease incidence
Various fungal pathogens Leaf spots Moderate Preventive Multi-pathogen suppression

This compound exhibits strong synergistic potential when combined with certain biological control agents and reduced rates of conventional fungicides. Research has demonstrated that alternating this compound with contact fungicides can extend the functional life of both products while providing more comprehensive protection throughout the growing season. The plant activator also shows compatibility with beneficial microorganisms used in tea production, making it suitable for integrated management programs that conserve natural enemies and promote soil health. When used in rotation with fungicides having different modes of action, this compound contributes significantly to resistance management strategies, reducing selection pressure on pathogen populations and delaying the development of fungicide resistance [3].

Application Methodology and Protocols

Standard Application Protocol for Tea Plants

Implementing a precision application strategy is essential for maximizing this compound's efficacy while maintaining economic viability and environmental safety. Tea plants present unique application challenges due to their dense canopy architecture, waxy leaf cuticle, and continuous harvest of tender shoots, necessitating specific application timing and techniques. For foliar applications, which represent the primary delivery method, this compound should be applied at a rate of 50-100 g active ingredient per hectare, diluted in 500-1000 L of water depending on canopy density and growth stage [2] [1]. Lower volumes are appropriate for younger plantings with less dense canopies, while mature tea bushes with complete canopy closure require higher water volumes to ensure thorough coverage of all plant surfaces.

Application timing should align with critical disease risk periods that typically coincide with specific environmental conditions and plant growth stages. For most tea-growing regions, preventive applications should begin at the onset of the seasonal high-risk period, which often correlates with warm, humid conditions that favor disease development. Subsequent applications should follow at 21-28 day intervals during persistent high-risk conditions, with the shorter interval reserved for situations with heavy disease pressure or highly susceptible tea cultivars. To minimize potential impacts on tea quality and harvest operations, applications should be timed to avoid direct treatment immediately before planned harvests, with a minimum pre-harvest interval of 14 days recommended based on analogous plant activator products.

Advanced Application Strategies

Beyond standard foliar applications, several advanced implementation strategies can enhance this compound's performance and integration within broader crop management systems. Sequential applications that begin 2-3 weeks before anticipated disease onset and continue at 3-week intervals have demonstrated superior efficacy compared to single applications or irregular spray schedules. This approach ensures continuous activation of the plant's defense systems throughout high-risk periods. For nursery stock and young tea plants, root drench applications at reduced rates (25-50% of foliar rates) can provide systemic protection during establishment, though specific formulation adjustments may be necessary to optimize root uptake.

The integration of this compound with adjuvant technologies represents another advanced strategy for enhancing performance. The addition of penetrating adjuvants such as organosilicone or esterified vegetable oils can improve cuticular penetration and redistribution within tea leaves, potentially lowering effective rates and improving rainfastness. However, adjuvant compatibility should be verified through small-scale testing before large-scale implementation, as certain combinations may cause phytotoxic responses in tender tea shoots. For tea producers facing multiple simultaneous disease threats, tank mixtures with compatible fungicides can provide both immediate and induced protection, though such combinations should be thoroughly tested at small scale before commercial adoption to confirm compatibility and efficacy.

G Start Disease Risk Assessment Preventive Preventive Application (50-100 g ai/ha) Start->Preventive High Risk Detected Monitor Disease Monitoring & Environmental Tracking Preventive->Monitor Initiate Monitoring Program Decision 21-28 Day Application Interval Decision Monitor->Decision Data Collection FollowUp Follow-up Application Decision->FollowUp Risk Persists Harvest Observe 14-Day Pre-Harvest Interval Decision->Harvest Risk Diminished FollowUp->Monitor Continue Monitoring FollowUp->Harvest Season End Approaching Record Application Documentation Harvest->Record Application Cycle Complete

Diagram 2: this compound Application Decision Protocol for Tea Plant Protection. This workflow outlines the strategic implementation of this compound from initial risk assessment through application documentation, emphasizing preventive approaches and monitoring-based decision making.

Safety and Environmental Considerations

Toxicological Profile and Handling Precautions

This compound presents a favorable toxicological profile compared to many conventional fungicides, with low acute mammalian toxicity based on comprehensive safety evaluations. Experimental studies have established an acute oral LD₅₀ in rats of >6147 mg/kg, classifying it in Toxicity Category 4 (Harmful if swallowed) under GHS classification criteria [2] [5]. The compound demonstrates low dermal toxicity with a reported dermal LD₅₀ in rabbits of >2000 mg/kg, and it is not considered a skin sensitizer or serious eye irritant based on standard assays. Despite this relatively favorable profile, appropriate personal protective equipment (PPE) including chemical-resistant gloves, protective eyewear, and long-sleeved clothing should be worn during handling and application to minimize occupational exposure [5].

For researchers and agricultural professionals working with this compound in laboratory or field settings, specific handling protocols should be implemented to ensure safety. When handling the technical material or concentrated formulations, work should be conducted in well-ventilated areas preferably using appropriate engineering controls such as fume hoods or local exhaust ventilation to prevent inhalation exposure [5]. Accidental release should be contained using absorbent materials such as diatomite or universal binders, with contaminated surfaces decontaminated using alcohol-based cleaning solutions [5]. Storage conditions should maintain the compound in cool, well-ventilated areas away from direct sunlight and ignition sources, with recommended storage at -20°C for powder forms or -80°C for solutions to maintain stability and purity [5].

Environmental Fate and Ecotoxicology

The environmental fate characteristics of this compound indicate moderate persistence in agricultural systems with specific considerations for aquatic environments. The compound's low vapor pressure (1.03×10⁻⁶ Pa at 20°C) minimizes volatilization losses and reduces potential for atmospheric transport, while its moderate water solubility (13.2 mg/L at 20°C) suggests some potential for mobility in soil environments under certain conditions [2] [4]. The soil adsorption characteristics influenced by its log P of 3.68 indicate that this compound may display moderate mobility in loam and sandy loam soils, with the potential for leaching to groundwater in scenarios with high rainfall following application. These environmental fate properties support the need for careful application timing and the implementation of appropriate buffer zones near sensitive aquatic habitats.

From an ecotoxicological perspective, this compound demonstrates specific concerns for aquatic organisms while showing relatively low risk to most terrestrial non-target species. The compound is classified as very toxic to aquatic life with long-lasting effects (GHS Category 1, H410), necessitating careful management to prevent entry into surface waters [5]. For honeybees (Apis mellifera), this compound demonstrates low acute toxicity via both contact and oral exposure routes, making it compatible with pollinator protection requirements when applied according to label directions [2]. The earthworm acute LC₅₀ exceeds expected environmental concentrations, indicating low risk to soil macroorganisms, while data gaps exist for certain arthropod species used in biological control programs [2].

Experimental Protocols for Efficacy Assessment

Laboratory Bioassay for Defense Response Quantification

A standardized laboratory protocol allows researchers to quantitatively assess this compound-induced defense responses in tea plants under controlled conditions. This bioassay utilizes detached leaf experiments combined with molecular and biochemical markers to verify SAR activation before proceeding to field evaluations. The procedure begins with the selection of uniform, disease-free mature leaves from current-season growth of standardized tea cultivars (e.g., Camellia sinensis var. sinensis 'Longjing 43' or 'Yabukita'). Leaves are surface-sterilized using 70% ethanol followed by three rinses with sterile distilled water, then treated with this compound solutions at concentrations ranging from 25-100 ppm, with untreated controls and reference plant activators (e.g., benzothiadiazole at 50 ppm) included for comparison [6] [8].

Following treatment, leaves are maintained in controlled environment chambers at 25±2°C with a 16-hour photoperiod and 70±5% relative humidity. Defense activation is assessed at multiple time points (24, 48, 72, and 96 hours post-treatment) using both molecular and biochemical markers. For gene expression analysis, total RNA is extracted from leaf tissues using established protocols, followed by reverse transcription quantitative PCR (RT-qPCR) to measure expression of SAR marker genes homologous to PR-1, PR-2, and PR-5 [6]. Concurrently, defense-related enzymes including phenylalanine ammonia-lyase (PAL), peroxidase (POD), and β-1,3-glucanase are assayed using standard spectrophotometric methods to provide complementary data on biochemical defense responses [7]. This integrated approach provides comprehensive verification of this compound activity before proceeding to more resource-intensive whole-plant and field experiments.

Whole-Plant Efficacy Trial Protocol

Controlled environment whole-plant trials provide critical data on this compound's protective efficacy against key tea pathogens under conditions that simulate field environments while maintaining experimental precision. This protocol utilizes uniform one-year-old tea seedlings grown in standardized potting media under greenhouse conditions (25±3°C, 65±5% relative humidity, 16-hour photoperiod) [7] [8]. Plants are acclimatized for at least two weeks before experimentation and maintained with consistent nutrient supplementation using modified Hoagland's solution to ensure vigorous growth.

Test plants are divided into treatment groups including This compound applications at recommended field rates (typically 50, 75, and 100 g ai/ha equivalents), untreated controls, and reference standard treatments (commonly benzothiadiazole at 100 g ai/ha or isotianil at 75 g ai/ha). Applications are made using calibrated research sprayers delivering equivalent volume to field applications (500-1000 L/ha), with appropriate non-ionic surfactants included at 0.1% v/v to ensure adequate coverage [7]. At predetermined intervals post-application (typically 3, 7, and 14 days), plants are challenged with pathogen inoculum using standardized procedures. For gray blight assessment, a mycelial plug inoculation method with Pseudopestalotiopsis theae strains is employed, while Colletotrichum camelliae suspensions (1×10⁶ conidia/mL) are used for anthracnose evaluation [7] [8]. Disease assessment conducted 7-14 days post-inoculation includes measurement of lesion diameter, disease severity index, and sporulation intensity to calculate efficacy relative to untreated controls.

Table 3: Experimental Parameters for this compound Efficacy Trials in Tea

Parameter Laboratory Detached Leaf Whole-Plant Greenhouse Field Trial
Plant Material Mature detached leaves 1-year-old seedlings Established tea bushes
This compound Concentrations 25-100 ppm 50-100 g ai/ha 50-100 g ai/ha
Application Method Dip or spray application Precision sprayer Commercial spray equipment
Replication 10 leaves/treatment 8 plants/treatment 4 plots/treatment
Assessment Timeline 24-96 hours 3-21 days 7-60 days
Key Endpoints Defense gene expression, Enzyme activity Lesion size, Disease severity Disease incidence, Yield quality

Conclusion and Future Perspectives

This compound represents a sophisticated crop protection tool that aligns with evolving paradigms in sustainable agriculture through its unique defense-inducing mode of action. For tea production systems facing challenges including pesticide resistance, residue restrictions, and increasing consumer demand for sustainable production practices, this compound offers a viable alternative or complement to conventional fungicides. The compound's ability to activate the plant's innate immune systems provides broad-spectrum protection against multiple tea pathogens while minimizing direct effects on non-target organisms and reducing selection pressure for resistance development in pathogen populations [3]. The experimental protocols and application guidelines presented in this document provide researchers and tea producers with scientifically-validated approaches for implementing this compound within integrated disease management programs.

Future research directions for this compound optimization in tea protection should focus on several key areas. Application timing refinement using disease forecasting models and environmental monitoring could enhance the precision of this compound deployment, maximizing efficacy while minimizing application frequency. Investigations into cultivar-specific responses may identify genetic variations in SAR activation that could lead to customized application recommendations based on tea variety. Additionally, research on synergistic combinations with biological control agents and reduced rates of conventional fungicides may further enhance this compound's efficacy while addressing the multi-faceted disease challenges in tea production systems. As plant activator technology continues to evolve, this compound serves as an important foundation for developing next-generation crop protection strategies that work in harmony with plant biology rather than against it.

References

Tiadinil Mode of Action and Analysis Challenge

Author: Smolecule Technical Support Team. Date: February 2026

Tiadinil (TDL) is a plant activator that induces Systemic Acquired Resistance (SAR), enhancing the plant's own defense mechanisms against pathogens and, as research shows, the production of herbivore-induced plant volatiles that attract predatory mites [1]. Its biological activity is associated with the salicylic acid (SA) signaling pathway [2] [1].

A key challenge for residue analysis is that this compound can undergo transformation in planta. Studying similar in-plant pesticides reveals they are often metabolized into active derivatives [2]. Therefore, a robust analytical method must be able to detect and quantify not just the parent TDL compound, but also its potential transformation products.

Recommended Analytical Approach

The following workflow summarizes the main stages for analyzing this compound and its transformation products in plant tissues. The protocol in the next section provides a detailed description of the most critical steps.

G cluster_1 Sample Preparation (QuEChERS) cluster_2 Instrumental Analysis cluster_3 Data Processing step1 Homogenize Plant Tissue step2 Extract with ACN step1->step2 step3 Salt Partitioning step2->step3 step4 d-SPE Clean-up step3->step4 step5 UHPLC Separation step4->step5 step6 QTOF-MS/MS Detection step5->step6 step7 Quantify Residues step6->step7 step8 Identify TPs step7->step8 End End: Residue Data step8->End Start Start: Plant Tissue Sample Start->step1

Detailed Protocol for this compound Residue Analysis

This protocol adapts modern residue analysis techniques [3] [4] [5] for the determination of this compound and its transformation products in plant tissues.

1. Reagents and Materials

  • Analytical Standards: this compound (purity ≥95%) and suspected transformation products (if commercially available).
  • Solvents: Acetonitrile (ACN), methanol (HPLC grade).
  • QuEChERS Salts: 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate tribasic dihydrate, 0.5 g sodium citrate dibasic sesquihydrate per sample.
  • d-SPE Sorbents: 150 mg MgSO₄, 25 mg Primary Secondary Amine (PSA), and optionally 25 mg C18 or multi-walled carbon nanotubes (MWCNTs) per 1 mL extract [3] [4].
  • Equipment: Analytical balance, centrifuge, vortex mixer, tissue homogenizer (e.g., blender), UHPLC system coupled to QTOF-MS/MS.

2. Sample Preparation (QuEChERS) 1. Homogenization: Weigh 10.0 ± 0.1 g of homogenized plant tissue into a 50 mL polypropylene centrifuge tube. 2. Hydration: Add 10 mL of purified water to the sample, vortex to mix, and let it stand for 15-30 minutes. 3. Extraction: Add 10 mL of acetonitrile and vortex vigorously for 1 minute. 4. Partitioning: Add the QuEChERS salt mixture (MgSO₄, NaCl, sodium citrate). Immediately shake vigorously for 1 minute and then centrifuge at ≥4000 ref for 5 minutes. 5. Clean-up: Transfer 6 mL of the supernatant (ACN layer) into a d-SPE tube containing MgSO₄, PSA, and other sorbents. Vortex for 1 minute and centrifuge. The resulting extract is ready for analysis after optional dilution.

3. UHPLC-QTOF-MS/MS Analysis This technique is highly recommended for its high resolution, sensitivity, and ability to perform non-targeted screening for unknown transformation products [3] [5].

  • Chromatography:
    • Column: C18 column (e.g., 100 mm x 2.1 mm, 1.8 μm).
    • Mobile Phase: A) Water with 0.1% formic acid, B) Methanol or Acetonitrile with 0.1% formic acid.
    • Gradient: Start at 5% B, increase to 95% B over 10-15 minutes, hold for 2-3 minutes.
    • Flow Rate: 0.3 mL/min.
    • Injection Volume: 2-5 μL.
  • Mass Spectrometry:
    • Ionization: Electrospray Ionization (ESI), positive mode.
    • Data Acquisition: Data-Dependent Acquisition (DDA) mode. A full MS1 scan (e.g., m/z 50-1000) is followed by MS/MS scans of the most intense ions. This is crucial for identifying transformation products.
    • Calibration: External calibration with matrix-matched standards is essential for accurate quantification.

4. Identification, Quantification, and Validation * Identification: this compound is identified by matching the retention time and MS/MS spectrum with an authentic standard. Transformation products are tentatively identified by interpreting MS/MS fragmentation patterns. * Quantification: Use a calibration curve of this compound in a blank plant matrix extract (matrix-matched calibration) to minimize matrix effects. * Method Validation: The method should be validated for specificity, linearity, accuracy (recovery %), precision (RSD %), Limit of Detection (LOD), and Limit of Quantification (LOQ) according to guidelines like SANTE/11312/2021 [3] [4].

Key Method Parameters and Performance Metrics

The tables below summarize critical targets for instrument operation and method performance validation.

Table 1: Optimized MS/MS Parameters for Target Compounds (Example) This table should be populated with experimentally determined data for this compound and its known metabolites.

Compound Precursor Ion [M+H]+ (m/z) Fragmentor Voltage (V) Quantifier Transition (Collision Energy) Qualifier Transition (Collision Energy)
This compound To be determined To be optimized To be determined (CE) To be determined (CE)
TP-1 To be determined To be optimized To be determined (CE) To be determined (CE)
TP-2 To be determined To be optimized To be determined (CE) To be determined (CE)

Table 2: Expected Method Performance for this compound Based on Modern Residue Analysis Target values are based on validations of similar methods [3] [4].

Validation Parameter Target Performance
Linear Range 0.01 - 1.0 mg/kg
Recovery (%) 70 - 120%
Intra-day Precision (RSD%) ≤ 15%
Inter-day Precision (RSD%) ≤ 20%
Limit of Quantification (LOQ) ≤ 0.01 mg/kg

Future Perspectives

The field of pesticide residue analysis is rapidly advancing. To further improve this compound analysis, consider these emerging trends [5]:

  • High-Resolution Mass Spectrometry (HRMS): Increased use of QTOF and Orbitrap instruments for non-targeted screening and discovery of novel transformation products.
  • Green Chemistry: Adoption of more environmentally friendly solvents and miniaturized extraction techniques.
  • Data Science: Integration of machine learning and predictive software to manage complex HRMS data and forecast transformation pathways.

References

tiadinil resistance management in fungal pathogens

Author: Smolecule Technical Support Team. Date: February 2026

Antifungal Drug Classes and Resistance Mechanisms

The table below outlines the major antifungal classes, their mechanisms of action, and known fungal resistance mechanisms [1] [2].

Antifungal Class Example Agents Mechanism of Action Primary Fungal Resistance Mechanisms
Azoles Fluconazole, Voriconazole [3] [4] Inhibits ergosterol synthesis by targeting lanosterol 14α-demethylase [1] Target site mutations (ERG11/CYP51A), overexpression of drug efflux pumps (CDR1, MDR1), biofilm formation [1]
Echinocandins Caspofungin, Micafungin, Anidulafungin [3] Inhibits synthesis of β-(1,3)-D-glucan in the fungal cell wall [1] Mutations in FKS genes, which encode subunits of the glucan synthase enzyme [1] [3]
Polyenes Amphotericin B [3] Binds to ergosterol, forming pores in the fungal cell membrane [1] Alteration of membrane sterol composition (reduction in ergosterol content) [1]
Pyrimidine Analogs 5-Fluorocytosine (5-FC) [2] Obstructs nucleic acid (RNA/DNA) synthesis [2] Mutations in enzymes involved in cytosine metabolism (e.g., cytosine deaminase, uracil phosphoribosyltransferase) [1]

Regional Resistance Profiles of Candida Species

Resistance rates can vary significantly by geographic region and species. The table below summarizes recent susceptibility data for prevalent Candida species [3] [4].

Fungal Species Fluconazole Voriconazole Echinocandins Amphotericin B
Candida albicans Generally low resistance, but increasing trends observed [3] [4] Low resistance rates reported [4] Consistently high susceptibility [3] Resistance remains rare [4]
Candida glabrata High rate of dose-dependent susceptibility (S-DD) and resistance [3] Variable susceptibility; many isolates have MICs exceeding the epidemiological cutoff value (ECV) [3] Variable susceptibility; resistance can emerge during treatment [3] Data not specified in search results
Candida auris Extremely high resistance (~92% of isolates resistant) [3] No established breakpoints; MIC distribution varies [3] Low but emerging resistance (e.g., 4-5% of isolates non-wild-type) [3] Significant resistance observed ( ~32% of isolates resistant) [3]
Candida parapsilosis Low but increasing resistance [3] Data not specified in search results High susceptibility [3] Data not specified in search results
Candida tropicalis Increasing resistance trends [3] Data not specified in search results High susceptibility [3] Data not specified in search results

Standard Protocol for Antifungal Susceptibility Testing (AST)

For determining Minimum Inhibitory Concentration (MIC), the broth microdilution method is the gold standard. Here is a generalized workflow [3]:

  • Isolate Preparation: Obtain a pure culture of the clinical isolate. For yeasts like Candida, prepare a suspension adjusted to a turbidity of a 0.5 McFarland standard.
  • Inoculate AST Plate: Transfer the standardized suspension to a sterile reservoir and use a multichannel pipette to inoculate the wells of a pre-prepared microdilution plate (e.g., Sensititre YeastOne YO9). Each well contains a serial dilution of an antifungal drug.
  • Incubation: Seal the plate and incubate it at the appropriate temperature (e.g., 35°C) for a specified period (typically 24-48 hours for Candida).
  • MIC Reading: Read the MIC endpoint for each drug. The MIC is the lowest concentration of the antifungal that produces a significant reduction in visible growth (for azoles) or complete inhibition (for echinocandins and polyenes).
  • Interpretation: Interpret the MIC values using established clinical breakpoints from organizations like the CLSI or EUCAST [5] [3]. For organisms or drugs without formal breakpoints, use the Epidemiological Cutoff Value (ECV) to identify non-wild-type isolates with potential resistance mechanisms [3].

The following diagram illustrates the logical workflow for processing a clinical isolate, from identification to resistance testing and interpretation.

Start Clinical Isolate ID Species Identification (MALDI-TOF MS, Sequencing) Start->ID Decision Is AST Recommended? (Pathogen, Site of Infection) ID->Decision AST Perform Antifungal Susceptibility Testing (AST) Decision->AST Yes Report Report Susceptibility Profile & Guidance Decision->Report No Interpret Interpret MICs using CLSI/EUCAST Breakpoints or ECV AST->Interpret Interpret->Report

Research Strategies to Combat Antifungal Resistance

Given the limited antifungal arsenal, researchers are exploring multiple strategies to overcome resistance [1] [2]:

  • Discover Novel Antifungal Agents: Focus on identifying compounds with new molecular targets that are distinct from those of existing drug classes to circumvent cross-resistance.
  • Investigate Combination Therapies: Evaluate the efficacy of using two or more antifungal agents with different mechanisms of action to enhance fungicidal activity and prevent the emergence of resistance.
  • Implement Advanced Diagnostics: Utilize technologies like Next-Generation Sequencing (NGS) for rapid detection of resistance mutations (e.g., in FKS or CYP51A genes) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) for swift species identification [3].
  • Promote Antifungal Stewardship: In clinical settings, ensure antifungals are prescribed appropriately based on accurate diagnostics and local resistance patterns to reduce selective pressure [3] [6].

Key Distinction: Plant Activators vs. Conventional Fungicides

It is critical to differentiate tiadinil's mode of action from that of direct-acting antifungals:

  • This compound (Plant Activator): This compound induces systemic acquired resistance (SAR) in plants like rice. It primes the plant's own innate immune defenses, such as the salicylic acid signaling pathway, making the host less susceptible to pathogen attack. It does not directly inhibit or kill fungal pathogens, so classical antimicrobial resistance (AMR) does not develop against this compound itself [7] [8] [9].
  • Conventional Azole Fungicides: These are used in agriculture and work by directly inhibiting fungal ergosterol biosynthesis, similar to medical azoles. The overuse of these agricultural azoles is a known driver of environmental resistance in human pathogens like Aspergillus fumigatus, demonstrating a clear link between agricultural and medical resistance [10] [6].

References

optimizing tiadinil application frequency and concentration

Author: Smolecule Technical Support Team. Date: February 2026

Tiadinil Application & Efficacy: Key Experimental Data

For a quick overview, the table below summarizes core experimental findings on this compound's efficacy against watermelon gummy stem blight (GSB) caused by Stagonosporopsis citrulli [1].

Application/Variable Concentration Key Finding / Efficacy Experimental Context
In Vitro Mycelial Growth Inhibition ≥ 100 ppm Complete inhibition Direct antifungal activity on culture [1]
In Vitro Conidial Germination Inhibition ≥ 2000 ppm Complete inhibition Direct antifungal activity on spores [1]
Foliar Application (Disease Reduction) ≥ 10 ppm Significant reduction Single spray, 48h before/after inoculation with S. citrulli [1]
Application Method (Foliar vs. Drench) ≥ 1000 ppm Foliar >> Drench in efficacy Application 48h before pathogen inoculation [1]
SAR Induction & Direct Action Varies Dual mode of action: induces host SAR + direct antifungal effect New mode of action identified against GSB [1]

FAQs and Troubleshooting Guide

Concentration & Formulation
  • Q: What is a recommended starting concentration for in vivo foliar application?

    • A: Research on watermelon seedlings showed that a single foliar application at concentrations as low as 10 ppm, 48 hours before or after pathogen inoculation, significantly reduced disease severity [1]. Begin dose-response experiments in this range.
  • Q: What concentration completely inhibits pathogen growth in vitro?

    • A: For direct antifungal activity against S. citrulli, this compound completely inhibited mycelial growth at ≥ 100 ppm and conidial germination at ≥ 2000 ppm [1]. Use this for in vitro assays.
  • Q: What formulation types are available?

    • A: this compound plant activators are commercially available in liquid, granular, and powder formulations. Liquid formulations are most common due to ease of application and rapid absorption [2].
Application Protocol
  • Q: How does application frequency impact efficacy?

    • A: The efficacy of this compound is affected by both concentration and the frequency of application [1]. The optimal number of applications will depend on factors like disease pressure and crop growth stage, so testing different schedules is crucial.
  • Q: What is the most effective application method?

    • A: Foliar spray is the most widely adopted and effective method. Experiments showed plants treated with foliar application had significantly lower disease severity than those receiving an equivalent drench (soil) application [1] [2].
  • Q: When should this compound be applied relative to pathogen challenge?

    • A: For protective activity, apply 48 hours before inoculation to allow the plant to fully activate its Systemic Acquired Resistance (SAR) pathways [1].
Mode of Action & Chemistry
  • Q: What is this compound's mode of action?

    • A: this compound is classified by the Fungicide Resistance Action Committee (FRAC) in Group P03 as a host plant defense inducer [3]. It works by activating Systemic Acquired Resistance (SAR). Recent studies also confirm a direct antifungal activity at higher concentrations, suggesting a dual mode of action [1].
  • Q: What is this compound's chemical profile?

    • A: Its IUPAC name is N-(3-chloro-4-methylphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide [3]. It has a molecular mass of 267.73 and low volatility [3].

Experimental Protocols

Protocol 1: In Vivo Efficacy of this compound via Foliar Application

This protocol is based on experiments controlling gummy stem blight in watermelon [1].

  • Plant Material: Use healthy, uniformly-grown watermelon seedlings (e.g., at the 2-3 true leaf stage).
  • Pathogen Preparation: Prepare a conidial suspension of Stagonosporopsis citrulli at a concentration of 10⁵ spores/mL.
  • This compound Application: Prepare this compound solutions in a suitable solvent (e.g., acetone or diluted surfactant) and then dilute with water to target concentrations (e.g., 1, 10, 100, 1000 ppm). Include a water-only control.
  • Treatment Timing: Apply this compound as a fine foliar spray to runoff on the seedlings. For protective efficacy, apply 48 hours before pathogen inoculation. For curative activity, apply 48 hours after inoculation.
  • Pathogen Inoculation: Spray the conidial suspension evenly onto the leaves of all treatment and control groups.
  • Post-Inoculation: Maintain plants in a controlled environment with high humidity (>90%) to promote infection.
  • Disease Assessment: After a suitable incubation period (e.g., 7-14 days), assess disease severity using a standardized grading scale (e.g., 0-5, where 0=no symptoms and 5=severe stem necrosis and leaf blight). Calculate percent disease control relative to the untreated control.
Protocol 2: In Vitro Antifungal Activity Assay

This protocol assesses the direct effect of this compound on fungal growth [1].

  • Culture Medium: Prepare Potato Dextrose Agar (PDA) plates or another appropriate medium.
  • Compound Incorporation: Add this compound to the molten agar before it solidifies to create final concentrations in the medium (e.g., 0, 1, 10, 100, 1000 ppm).
  • Fungal Inoculation: Place a mycelial plug (e.g., 5 mm diameter) from the leading edge of an active culture of S. citrulli in the center of each plate.
  • Incubation: Incubate plates at the pathogen's optimal temperature (e.g., 25°C) in the dark.
  • Data Collection: Measure the diameter of the fungal colony in two perpendicular directions every 24 hours until the mycelium in the control treatment nearly fills the plate.
  • Analysis: Calculate the percentage of mycelial growth inhibition for each concentration compared to the control.

This compound's Dual Mode of Action

The diagram below illustrates the two key mechanisms through which this compound protects plants, as identified in recent research [1] [4].

This compound's Dual Mode of Action This compound This compound SAR Systemic Acquired Resistance (SAR) This compound->SAR  Induces   Direct Direct Antifungal Activity This compound->Direct  High Conc.   PR Expression of Pathogenesis-Related (PR) Proteins SAR->PR Inhibition Inhibition of Fungal Growth & Development Direct->Inhibition Defense Enhanced Plant Defense PR->Defense Mycelium Mycelial Growth Inhibition Inhibition->Mycelium  ≥ 100 ppm   Spores Spore Germination & Germ Tube Elongation Inhibition->Spores  ≥ 2000 ppm  

Research Note

This compound is not approved under the current EC Regulation 1107/2009 [3]. Researchers should confirm the regulatory status in their country and ensure compliance for experimental use.

References

tiadinil degradation and stability in storage

Author: Smolecule Technical Support Team. Date: February 2026

Tiadinil Technical Profile

Table 1: Basic Chemical and Environmental Fate Profile of this compound [1]

Property Value Notes / Implications
IUPAC Name N-(3-chloro-4-methylphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide Definitive chemical identifier. [1]
Water Solubility (at 20°C, pH 7) 13.2 mg/L Moderate; potential for aqueous dissipation. [1]
Vapor Pressure (at 20°C) 1.03 x 10⁻³ mPa Low volatility; minimal loss through vaporization. [1]
Octanol-Water Partition Coefficient (Log P) No data Key data gap for understanding environmental distribution.
Aqueous Photolysis DT₅₀ No data Key data gap for understanding degradation in water.
Aqueous Hydrolysis DT₅₀ No data Key data gap for understanding degradation in water.
Soil Degradation DT₅₀ (Aerobic) No data Key data gap for understanding persistence in soil.

Frequently Asked Questions & Troubleshooting

Here are answers to common technical questions, based on available research:

  • Q: What is the known degradation behavior of this compound in water?

    • A: Direct studies on this compound are scarce, but research on the related herbicide tiafenacil provides a useful model for PPO inhibitors. One study found its hydrolysis rate in water is influenced by pH, temperature, and water type. Hydrolysis accelerates in alkaline conditions and at higher temperatures. [2] You can investigate this compound's hydrolysis using a similar methodology.
  • Q: How can I identify degradation products from my this compound samples?

    • A: Advanced analytical techniques are required. The established method for tiafenacil involves:
      • Extraction: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, Safe) method for sample preparation. [2]
      • Analysis: Ultra-High-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF-MS/MS). This technique separates compounds and provides high-resolution mass data for accurate identification of parent compounds and their degradation products. [2]
  • Q: How should I store this compound to ensure stability in my experiments?

    • A: No specific storage stability data for this compound is available. Apply standard best practices for chemical storage:
      • Store in a cool, dark, and dry place away from direct light, based on the general principle that degradation accelerates with heat and light. [2]
      • Keep the substance in a tightly sealed container to prevent moisture absorption or contamination.
      • Monitor purity of long-term stored samples using HPLC or UPLC before critical experiments.

Experimental Protocols for Stability Assessment

Since direct data is limited, you may need to generate your own stability and degradation profiles.

Protocol 1: Investigating Aqueous Hydrolysis Kinetics [2] This protocol helps determine how this compound breaks down in water under different conditions.

  • Solution Preparation: Prepare this compound stock solutions in buffers of varying pH (e.g., 4.0, 7.0, 9.0).
  • Incubation: Aliquot solutions into sealed vials and incubate in temperature-controlled water baths (e.g., 25°C, 50°C). Keep some vials in the dark to exclude photodegradation.
  • Sampling: At predetermined time intervals, collect vials and immediately add a stop reagent (e.g., acid or organic solvent) to quench the reaction.
  • Analysis: Analyze samples using HPLC to quantify the remaining this compound concentration over time.
  • Data Analysis: Plot concentration vs. time to determine the degradation rate constant and half-life (DT₅₀) for each condition.

Protocol 2: Identification of Hydrolysis Products [2] This protocol identifies the chemical structures of this compound's breakdown products.

  • Forced Degradation: Subject a this compound solution to accelerated hydrolysis under harsh conditions (e.g., high temperature and pH).
  • Sample Analysis: Analyze the degraded sample using UPLC-QTOF-MS/MS.
  • Product Identification: The QTOF mass spectrometer provides accurate mass measurements for ions. Use this data to propose molecular formulas and structures for the degradation products by comparing the mass spectra before and after degradation.

The diagram below illustrates the workflow for identifying this compound degradation products using these advanced techniques:

Start Start this compound Analysis Prep Sample Preparation (QuEChERS Method) Start->Prep Deg Forced Degradation (High pH/Temperature) Prep->Deg Instrument UPLC-QTOF-MS/MS Analysis Deg->Instrument DataProc Data Processing Instrument->DataProc Ident Identify Degradation Products (HP1-HP6) DataProc->Ident End Report & Storage Ident->End

Critical Gaps & Further Research

The available information has significant limitations:

  • The key data on degradation (hydrolysis, photolysis, soil DT₅₀) are missing from the primary database. [1]
  • Much of the available experimental methodology and degradation behavior is inferred from studies on tiafenacil, a different though related herbicide. [2] Direct confirmation for this compound is needed.
  • There is no specific data on stability under various storage conditions (e.g., in different formulations, at different temperatures over time).

References

overcoming tiadinil performance limitations in field conditions

Author: Smolecule Technical Support Team. Date: February 2026

Known Background of Tiadinil

The table below summarizes the core information available from the search results. Please note that this data comes from a single, non-recent source [1]:

Feature Description
Compound Name This compound
Primary Use A novel systemic plant activator for rice diseases [1].
Developer Nihon Nohyaku Co., Ltd. [1]
Mode of Action Induces the plant's own defense mechanism against pathogens (Systemic Acquired Resistance) [1].
Target Diseases Rice blast and some rice bacterial diseases [1].
Application Methods Nursery box and into-water applications [1].
Toxicological Profile Described as having a "favorable" profile [1].

Information Limitations and a Potential Lead

It is important to note that the key article identified is an abstract from 2006 [1]. The search results do not contain contemporary studies discussing this compound's performance limitations, such as environmental sensitivity, variability in field efficacy, or pathogen resistance.

A separate, more recent review article was found on a compound named Tilianin [2]. Despite the similar name, this is a different molecule—a flavonoid glycoside investigated for treating cardiovascular disorders in humans [2]. This highlights a potential for confusion in nomenclature during research.

How to Proceed with Your Research

Given the lack of directly available data, you may need to adopt a more foundational approach to build your technical support center.

  • Consult Specialized Databases: Deepen your literature search using platforms like Google Scholar, Scopus, or Web of Science with focused keywords such as "this compound field performance," "plant activator resistance," "SAR (Systemic Acquired Resistance) inducers stability," and "this compound metabolite."
  • Investigate Broader Context: Research on the limitations of other plant activators or SAR inducers can provide valuable analogies and troubleshooting frameworks that may be applicable to this compound.
  • Contact Experts: Reaching out to academic researchers in the field of plant pathology or the compound's developer, Nihon Nohyaku, could yield unpublished data or technical reports.

Visualization Best Practices

While specific data for this compound is unavailable, you can apply these general principles for creating effective diagrams in your support center, based on your specifications and general data visualization guidelines [3]:

  • Ensure High Contrast: The contrast between text and its background, as well as between diagram elements, is critical for readability. Test your colors to ensure they are easily distinguishable [3].
  • Use Intuitive Colors: Consider using colors that have inherent meaning (e.g., green for positive/active pathways, red for inhibition/blockage) to make diagrams easier to understand at a glance [3].
  • Leverage Lightness for Gradients: If you need to show a spectrum (e.g., from low to high expression), use a gradient that changes in lightness (light to dark) rather than just hue, as this is more intuitive and accessible [3].

Below is a sample Graphviz diagram that illustrates a generic plant defense signaling pathway, which you can adapt once specific data on this compound's mechanism becomes available.

G Application Application Plant Recognition Plant Recognition Application->Plant Recognition Inducer SAR SAR Defense Gene Expression Defense Gene Expression SAR->Defense Gene Expression Defense Defense Disease Symptoms Disease Symptoms Defense->Disease Symptoms Inhibits Pathogen Pathogen Pathogen->Disease Symptoms Signaling Cascade Signaling Cascade Plant Recognition->Signaling Cascade Signaling Cascade->SAR Defense Gene Expression->Defense

Sample Diagram: Generic Plant Defense Induction Pathway

References

tiadinil application timing for maximum disease suppression

Author: Smolecule Technical Support Team. Date: February 2026

Tiadinil Technical Profile

The following table consolidates the key characteristics of this compound as identified in the literature:

Attribute Description
IUPAC Name N-(3-chloro-4-methylphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide [1]
Mode of Action Plant activator that induces Systemic Acquired Resistance (SAR) [1].
Primary Effect Activates the plant's innate immune system, leading to defense gene expression and broad-spectrum disease resistance without direct antimicrobial activity [1].
Documented Efficacy Induces resistance against Tobacco Mosaic Virus (TMV) and wildfire disease (Pseudomonas syringae pv. tabaci) in tobacco plants [1].

Mechanism of Action: The SAR Pathway

This compound functions by priming the salicylic acid (SA) signaling pathway, a core component of plant innate immunity. The diagram below illustrates this induced defense mechanism.

tiadinil_mechanism Proposed SAR Activation Pathway by this compound This compound This compound SA Signaling\nPathway SA Signaling Pathway This compound->SA Signaling\nPathway Activates NPR1 Protein\n(Master Regulator) NPR1 Protein (Master Regulator) SA Signaling\nPathway->NPR1 Protein\n(Master Regulator) Upstream of Defense Gene\nExpression Defense Gene Expression NPR1 Protein\n(Master Regulator)->Defense Gene\nExpression Regulates SAR\n(Broad-spectrum\nResistance) SAR (Broad-spectrum Resistance) Defense Gene\nExpression->SAR\n(Broad-spectrum\nResistance) Leads to

Experimental Evidence & Research Context

The activity of this compound is not merely postulated but is supported by experimental evidence:

  • Defense Gene Expression: Research has demonstrated that this compound treatment induces the expression of specific SAR marker genes in tobacco plants, which is a clear molecular indicator of the plant's immune system being primed [1].
  • Class of Agrochemicals: this compound is recognized as part of a novel class of green agrochemicals known as "plant elicitors" or "plant activators" [2]. Their value lies in providing prolonged defense, requiring lower dosages, and presenting a negligible risk of pathogens developing resistance compared to conventional pesticides [3].

Suggested Research Path for Application Timing

Since your required information on application timing was not found in the current search, I suggest you pursue the following avenues to fill this critical knowledge gap:

  • Consult Original Patent Documents: The synthesis and initial application data for this compound were likely disclosed in its original patent filings. These documents often contain detailed examples of effective application regimens.
  • Review Regulatory Study Summaries: Documents from regulatory bodies like the EPA (Environmental Protection Agency) often include comprehensive summaries of field trials that evaluate optimal application timing and rates.
  • Explore Research on Analogues: Investigate studies on structurally similar plant activators, such as benzothiadiazole (BTH), isotianil, or methiadinil [3] [2]. The principles governing their application timing may be analogous and provide a strong experimental basis for your own work.

References

enhancing tiadinil systemic movement in plants

Author: Smolecule Technical Support Team. Date: February 2026

Understanding Tiadinil's Systemic Activity

This compound (TDL) is a plant activator that works by inducing Systemic Acquired Resistance (SAR) rather than directly attacking pathogens [1] [2] [3]. Its "systemic" nature refers to this ability to activate defense responses throughout the plant, not just at the application site.

The table below summarizes key characteristics of this compound's movement and activity:

Feature Description
Primary Mode of Action Plant defense induction (Systemic Acquired Resistance) [1] [2] [3]
Documented Systemic Movement Yes (Induces resistance in distal tissues) [1]
Chemical Class Anilide fungicide (containing a 1,2,3-thiadiazole moiety) [2] [3]
FRAC Code P03 (Host Plant Defence Induction) [3]
Water Solubility 13.2 mg/L at 20°C (pH 7) [3]
Application Methods (Rice) Nursery box application, application into water [2]

A Promising Strategy: Enzyme-Enhanced Uptake

While direct methods for enhancing this compound's systemicity are not well-documented, one patent describes a general method to improve the root uptake of agrochemicals. The concept involves using specific enzymes to modify the plant's outer barriers, potentially allowing for more active ingredient to enter the plant and improve its distribution.

Experimental Protocol: Assessing Enzyme-Enhanced Root Uptake

This protocol is adapted from a patent describing the use of enzymes to improve the uptake of agrochemicals [4]. You can use it as a starting point to investigate whether this approach works for this compound.

1. Principle Co-application of certain hydrolytic enzymes with the active compound can degrade components of the root or seed cuticle (a waxy barrier). This is hypothesized to improve the penetration and subsequent upward movement (via the xylem) of systemically active compounds like this compound [4].

2. Materials

  • Test Plant: Rice (Oryza sativa) seedlings at a specific growth stage (e.g., 2-3 leaf stage).
  • Active Ingredient: Technical grade this compound.
  • Enzymes: Select from protease, peptidase, cellulase, hemicellulase, pectinase, chitinase, chitosanase, lipase, cutinase, or esterase [4]. Cutinase is a particularly relevant candidate as it targets cutin, a major component of the plant cuticle.
  • Solvents & Surfactants: Appropriate solvents for this compound and a non-ionic surfactant (e.g., Tween 20) for preparing the treatment solutions.
  • Equipment: Growth chambers, pots, precision balance, pipettes, protective equipment, and chemical analysis equipment (e.g., LC-MS/MS).

3. Procedure

  • Step 1: Solution Preparation. Prepare the following treatment solutions:
    • Treatment A: this compound at the recommended rate.
    • Treatment B: this compound at the recommended rate + enzyme (e.g., cutinase at a concentration of 1-100 ppm).
    • Treatment C: Enzyme only (control for enzyme effects on plant health).
    • Treatment D: Water only (negative control).
  • Step 2: Plant Treatment. Use a soil drench application to ensure the solution reaches the root zone. Apply a standardized volume of each treatment to the soil of potted rice seedlings [4].
  • Step 3: Plant Cultivation. Maintain the plants under controlled environmental conditions (light, temperature, humidity) after application.
  • Step 4: Sampling and Analysis.
    • At predetermined intervals (e.g., 1, 3, and 7 days after treatment), collect leaf and stem samples from treated plants.
    • Homogenize the plant tissues and extract this compound.
    • Quantify the concentration of this compound in the extracts using a sensitive method like LC-MS/MS.
  • Step 5: Efficacy Bioassay.
    • To functionally confirm enhanced systemic resistance, challenge treated plants with a pathogen (e.g., Magnaporthe oryzae for blast) after the treatment period.
    • Assess disease severity and compare across treatment groups.

4. Key Parameters to Measure

  • Uptake: Concentration of this compound in distal leaves (from Step 4).
  • Systemic Activity: Expression levels of SAR marker genes (e.g., PR1, PR5) in distal leaves via qRT-PCR [1].
  • Efficacy: Percentage of disease severity on leaves from the efficacy bioassay.

The workflow for this experiment can be summarized as follows:

start Start Experiment prep Prepare Treatment Solutions: - Tadinil Only - Tadinil + Enzyme - Enzyme Only - Water Control start->prep treat Apply via Soil Drench to Rice Seedlings prep->treat grow Grow Under Controlled Conditions treat->grow samp Collect Leaf & Stem Samples grow->samp quant Quantify Tadinil Concentration (LC-MS/MS) samp->quant bio Conduct Efficacy Bioassay with Pathogen quant->bio analyze Analyze Data: - Uptake Levels - Gene Expression - Disease Severity bio->analyze

Troubleshooting FAQ

Q1: The efficacy of this compound in my foliar application experiments is inconsistent. What could be the reason? A1: this compound induces resistance, but this process takes time. Ensure applications are made preventively, well before pathogen challenge. Environmental factors like temperature and light intensity can significantly influence the plant's metabolic and defense status, thereby affecting the strength and speed of the SAR response. Consistency in plant growth conditions is critical [5] [6].

Q2: How can I definitively confirm that this compound has been taken up by the roots and translocated? A2: The most direct method is to use radio-labeled this compound (e.g., with C14) and track its distribution within the plant using autoradiography or liquid scintillation counting. Alternatively, the protocol above using LC-MS/MS to detect the compound in distal, unsprayed tissues provides clear evidence of systemicity.

Q3: Are there any known resistance risks with this compound? A3: Since this compound acts on the host plant's immune system rather than directly on the pathogen, the risk of the pathogen developing direct resistance to the compound is considered very low [5] [6]. This is a key advantage of plant activators over conventional fungicides.

References

tiadinil vs benzothiadiazole efficacy comparison

Author: Smolecule Technical Support Team. Date: February 2026

Efficacy of Benzothiadiazole Derivatives

The table below summarizes experimental data for various benzothiadiazole-based compounds, showcasing their efficacy in different fields.

Compound / Derivative Application Context Target / Activity Reported Efficacy (IC₅₀ or Equivalent) Key Experimental Findings
Anti-Alzheimer's Agents [1] Pharmaceutical Acetylcholinesterase (AChE) & Butyrylcholinesterase (BuChE) inhibition Most potent compound 3: IC₅₀ = 0.90 ± 0.20 µM (AChE); 1.10 ± 0.40 µM (BuChE) Compound 3 emerged as the most potent inhibitor compared to other derivatives; standard drug Donepezil IC₅₀ = 4.20 ± 0.10 µM (AChE) and 5.30 ± 0.20 µM (BuChE).
Dual BRAF/VEGFR-2 Inhibitors [2] [3] Pharmaceutical (Oncology) BRAF & VEGFR-2 kinase inhibition Most potent compound 4f: IC₅₀ = 0.071 µM (BRAF); 0.194 µM (VEGFR-2) Compound 4f showed cytotoxicity against cancer cell lines (IC₅₀ 3.58–15.36 µM) and was significantly safer in normal cells than the reference drug Sorafenib.
BTHWA (Plant SAR Inducer) [4] Agriculture Induction of Systemic Acquired Resistance (SAR) in zucchini Significant reduction in Disease Severity Index (DSI) for viral and fungal pathogens Four applications of BTHWA were more effective than eight, significantly reducing infection from Watermelon Mosaic Virus (WMV), Cucurbit Aphid-Borne Yellows Virus (CABYV), Zucchini Yellow Mosaic Virus (ZYMV), and powdery mildew.

Experimental Protocols for Key Studies

For researchers looking to replicate or contextualize these findings, here are the core methodologies from the cited studies.

  • In Vitro Anti-Alzheimer's Assay [1]: The inhibitory potential against AChE and BuChE was evaluated using a reaction mixture containing Na₂HPO₄ buffer (pH 7.7), the test compound, the enzyme, and the substrate (acetylthiocholine iodide for AChE or butyrylthiocholine chloride for BuChE). The reaction was started by adding DTNB (5,5'-dithio-bis-(2-nitrobenzoic acid)), and the absorbance was measured at 405 nm after incubation. IC₅₀ values were calculated from the concentration-dependent inhibition data.
  • In Vitro Anticancer Activity & Kinase Inhibition [2] [3]:
    • Cytotoxicity (MTT Assay): The activity of compounds against cancer cell lines (e.g., HePG-2, MCF-7, HCT-116) was assessed using the MTT standard assay. Cells were treated with the compounds, and IC₅₀ values were determined based on cell viability.
    • Kinase Inhibition Assay: The capacity of lead compounds to inhibit BRAF and VEGFR-2 enzymes was evaluated using specific biochemical assays, and IC₅₀ values were calculated from the dose-response curves, similar to the method used for the reference drug Sorafenib.
  • In Vivo Plant Resistance Induction [4]: The plant resistance-inducing activity of the benzothiadiazole amide derivative (BTHWA) was tested in field conditions on zucchini over two years. The substance was applied in variants of four or eight times over the vegetation season. Disease Severity Index (DSI) values were calculated for viral pathogens (WMV, CABYV, ZYMV) and the fungal pathogen powdery mildew by comparing treated plants to an untreated control (UTC).

Signaling Pathway for Plant Resistance Inducers

For plant immunity inducers like benzothiadiazoles, their efficacy stems from activating the Salicylic Acid (SA) pathway, leading to Systemic Acquired Resistance (SAR). The following diagram illustrates this core mechanism.

G BTH Benzothiadiazole (BTH) Application SA_Pathway Salicylic Acid (SA) Signaling Pathway BTH->SA_Pathway Mimics SA NPR1 NPR1 Protein Activation SA_Pathway->NPR1 Gene_Exp PR Gene Expression (e.g., PR-1) NPR1->Gene_Exp SAR Systemic Acquired Resistance (SAR) Gene_Exp->SAR Broad-Spectrum Disease Resistance

Suggestions for Finding Tiadinil Comparisons

The inability to find a direct comparison with this compound suggests that such a study may not be available in the open literature or was not captured in this search.

  • Refine Your Search Strategy: You may have more success by searching specifically on academic databases like Google Scholar, Scopus, or Web of Science using keywords such as "this compound efficacy," "this compound field trials," or "this compound mode of action."
  • Consult Regulatory and Patent Information: Documents from agencies like the EPA (Environmental Protection Agency) or the JMPR (Joint FAO/WHO Meeting on Pesticide Residues), as well as patent filings, often contain detailed and comparative efficacy data required for product registration.
  • Explore Manufacturer Resources: Technical bulletins and research summaries from the companies that manufacture or distribute this compound are likely to contain the most detailed performance data.

References

Comparison of Tiadinil and Conventional Fungicide Modes of Action

Author: Smolecule Technical Support Team. Date: February 2026

Feature Tiadinil (Plant Defense Inducer) Conventional Fungicides (Direct-Acting)
Primary Mode of Action Induces Systemic Acquired Resistance (SAR) in the host plant [1] [2] [3] Directly inhibits fungal growth & reproduction [4]
FRAC Code P03 (Host Plant Defense Induction) [3] Respiration Inhibitors (C), Sterol Biosynthesis Inhibitors (G), Multi-Site Contact (M), etc. [4]
Activity Spectrum Broad; controls rice blast and some bacterial diseases via plant's enhanced defenses [1] [3] Ranges from narrow (e.g., SDHIs) to broad (e.g., QoIs, DMIs) [4]
Nature of Control Preventative; primes the plant's immune system before infection [1] Preventative and/or Curative; prevents or stops an existing infection [4]
Resistance Risk Low; acts on the plant's metabolism, not the pathogen [3] Moderate to High; direct selection pressure on the pathogen [4]

Experimental Evidence and Protocols

Research on this compound and its derivatives demonstrates its efficacy through standardized plant bioassays that measure the activation of defense responses.

Key Experimental Workflow for Evaluating Plant Defense Inducers

The following diagram outlines a general protocol for evaluating the activity of plant defense inducers like this compound in a research setting:

G Figure 2. Experimental Workflow for Evaluating Plant Defense Inducers CompoundSynthesis Compound Synthesis (Design & synthesize target molecules, e.g., 1,2,3-thiadiazole derivatives) PlantPreparation Plant Preparation (Grow plants to appropriate stage, often rice or model plants) CompoundSynthesis->PlantPreparation TreatmentApplication Treatment Application (Apply compound via foliar spray, root drench, or into-water method) PlantPreparation->TreatmentApplication PathogenChallenge Pathogen Inoculation (After specified interval, challenge with fungal/bacterial pathogen) TreatmentApplication->PathogenChallenge Induction period DataCollection Data Collection & Analysis (Disease scoring, lesion measurement, biomass assessment, molecular analysis) PathogenChallenge->DataCollection Incubation period

Key Research Findings

Bioassays following this general workflow have generated critical data on this compound's performance as a plant activator:

  • Superior SAR Induction: In synthesis and activity studies, some newly designed 1,2,3-thiadiazole derivatives (e.g., compounds 10a, 10d, and 12b) demonstrated better systemic acquired resistance in plant bioassays than this compound, which was used as the positive control [5].
  • In Vivo Efficacy: In vivo tests against the fungus Alternaria brassicicola showed that a novel compound (1d) incorporating the 1,2,3-thiadiazole moiety of this compound achieved 92% disease control at 200 µg/mL, a level of efficacy similar to this compound itself [6].
  • Application Flexibility: this compound is effective in rice cultivation using both nursery box application and into-water application, offering practical flexibility for different agricultural practices [1].

Strategic Implications for Research and Development

The unique mode of action of this compound presents distinct advantages and considerations for professionals in the field.

  • Resistance Management: As a plant activator with a low inherent resistance risk [3], this compound and similar P03 fungicides are valuable components in fungicide resistance management (FRM) and integrated pest management (IPM) programs, helping to reduce reliance on high-risk, single-site inhibitors [4].
  • Application Timing is Critical: Since plant activators are preventative, application timing is crucial. They must be applied before disease pressure is high to allow the plant sufficient time to activate its defense pathways [1]. This contrasts with some conventional fungicides that can have curative properties [4].
  • A Model for Novel Pesticide Design: this compound serves as a lead compound for designing new crop protection agents. The strategy of combining its 1,2,3-thiadiazole fragment with bioactive groups from other fungicides is a promising approach to develop novel molecules with dual modes of action or enhanced activity [6].

References

tiadinil efficacy against rice blast vs bacterial diseases

Author: Smolecule Technical Support Team. Date: February 2026

Tiadinil at a Glance

The table below summarizes key characteristics of this compound based on the search results:

Aspect Description
Primary Use Control of rice blast (caused by Pyricularia oryzae/Magnaporthe oryzae) [1] [2].
Mode of Action Classified as a host plant defense inducer (FRAC Code: P03). It does not directly kill pathogens but activates the plant's own Systemic Acquired Resistance (SAR) [1] [3].
Efficacy Data Quantitative data on its effectiveness against rice blast in experimental settings is not provided in the search results.
Use on Bacterial Diseases One source lists it as having "bactericide" activity, but provides no specific data or examples of which bacterial diseases it controls [1].

Comparative Control Agents for Rice Blast

While direct experimental data for this compound is scarce, recent research provides quantitative efficacy data for other promising control agents. The table below summarizes findings from studies on various biocontrol agents and a natural fungicide for comparison.

| Agent / Compound | Type | Key Experimental Findings Against Rice Blast Pathogen | Reference | | :--- | :--- | :--- | :--- | | Pseudomonas aeruginosa R64 | Biocontrol Bacteria | Fermentation extract inhibited mycelial growth, conidiation, spore germination of P. oryzae; higher efficacy than tricyclazole in growth inhibition [4]. | | Bacillus subtilis G5 | Biocontrol Bacteria | In plate confrontation assays, inhibition rates against four different M. oryzae strains ranged from 98.07% to 99.16% [5]. | | Phenazine-1-Carboxamide (PCN) | Natural Antifungal Compound | Primary bioactive compound from P. aeruginosa R64; implicated as the principal antifungal effector against P. oryzae [4]. | | Streptomyces palmae PC 12 | Biocontrol Actinomycete | Showed 87.3% growth inhibition of blast fungus in vitro; greenhouse trials demonstrated disease reduction and plant growth promotion [6]. |

Understanding the Induced Resistance Pathway

This compound functions by priming the plant's immune system. A key metabolite, SV-03, has been shown to induce Systemic Acquired Resistance (SAR) through a pathway that does not require salicylic acid (SA) accumulation [7]. The diagram below illustrates this signaling pathway.

Research Insights and Implications

  • Focus on Plant Immunity: The mode of action of this compound and its metabolite highlights a strategic approach to plant disease control. By enhancing the host plant's innate immunity rather than directly targeting the pathogen, it offers a broader spectrum of protection and may reduce the risk of pathogen resistance [3].
  • Data Gap on Bacterial Diseases: The claim of bactericidal activity in one database is not substantiated with experimental evidence in the available literature [1]. Further targeted research would be needed to confirm and quantify this effect.
  • Promising Alternatives: The strong quantitative results for biocontrol agents like Bacillus subtilis G5 and Pseudomonas aeruginosa R64 underscore the significant potential of microbial and natural product-based strategies for sustainable rice blast management [4] [5].

References

tiadinil spectrum of activity across plant pathogens

Author: Smolecule Technical Support Team. Date: February 2026

Spectrum of Activity and Efficacy

Experimental data demonstrates that tiadinil induces resistance against a variety of pathogens in different plants. The table below summarizes its activity based on model plant bioassays:

Table 1: Documented Disease Resistance Induced by this compound

Plant Pathogen Type Specific Pathogen/Disease Reported Efficacy / Effect
Tobacco Virus Tobacco Mosaic Virus (TMV) Induced resistance [1]
Tobacco Bacteria Pseudomonas syringae pv. tabaci (Wildfire disease) Induced resistance [1]
Rice Fungus Rice Blast Controls disease; excellent activity [2]
Rice Bacteria Some Bacterial Diseases Exhibits activity [2]
Arabidopsis Bacteria Pseudomonas syringae pv tomato Enhanced disease resistance [3]

The activity against rice blast and bacterial diseases is particularly relevant for its commercial application in rice cultivation [2].

Performance Comparison with Other SAR Inducers

This compound belongs to a class of SAR activators. The table below compares it with other well-known plant activators:

Table 2: Comparison of this compound with Other Plant Activators

Compound Chemical Class Example Commercial Product Primary Mode of Action / Characteristic
This compound 1,2,3-thiadiazole derivative V-get [3] Induces SAR; controls rice blast and bacterial diseases [2]
Isotianil 1,2,3-thiadiazole derivative Routine, Stout [3] Induces SAR; developed from earlier agrochemicals [3]
Benzothiadiazole (BTH) Benzo-thiadiazole Actigard [4] [3] Functional analog of Salicylic Acid; acts downstream in the SAR pathway [4]
Probenazole Benzisothiazole Oryzemate [3] Primes immune system; durable effect, especially via root uptake [3]

A key advantage shared by these plant activators is that they provide broad-spectrum resistance and present a negligible risk of pathogen resistance developing, as they do not directly target the pathogens [4].

Experimental Protocols for Evaluation

The experimental data on this compound's efficacy were generated using standard plant pathology bioassays. Here are the methodologies for key experiments cited:

  • In vivo Plant Protective Activity (e.g., against A. brassicicola) This method evaluates the compound's ability to protect plants from infection.

    • Plant Material: Use healthy, young plants (e.g., tobacco or Arabidopsis).
    • Chemical Treatment: Apply this compound to the plants, for example, by root immersion in hydroponic solution [3] or foliar spray.
    • Pathogen Inoculation: After a set period (e.g., 3 days), inoculate the treated leaves with a spore suspension of the target pathogen.
    • Disease Assessment: After several days, measure disease severity by counting lesions or assessing the percentage of infected leaf area. Protective efficacy is calculated as the reduction in disease symptoms compared to untreated control plants [5].
  • High-Throughput Screening for Immune-Priming Activity This cell-based assay identifies compounds that prime the immune system.

    • Cell Culture: Use plant cell suspension cultures (e.g., Arabidopsis MM1 cells).
    • Chemical Priming: Treat cells with the test compound.
    • Pathogen Challenge: Introduce an avirulent bacterial pathogen (e.g., Pseudomonas syringae pv tomato DC3000 avrRpm1).
    • Response Measurement: Quantify the potentiation of pathogen-induced cell death 20 hours post-inoculation using Evans blue stain, which specifically stains dead cells. Immune-priming chemicals like this compound enhance this cell death response only in the presence of the pathogen [3].
  • SAR Marker Gene Expression Analysis This molecular technique confirms the induction of the SAR pathway.

    • Treatment: Apply this compound to plants.
    • Sampling: Collect leaf tissue at various time points after treatment.
    • RNA Extraction & cDNA Synthesis: Isolate total RNA and reverse transcribe it into complementary DNA (cDNA).
    • Quantitative PCR (qPCR): Measure the transcript levels of SAR marker genes (e.g., PATHOGENESIS-RELATED 1 (PR1)) in treated plants versus untreated controls. This compound treatment leads to a significant increase in PR1 gene expression, especially after pathogen challenge [1] [3].

Mechanism of Action: The SAR Signaling Pathway

This compound works by activating the Salicylic Acid (SA)-mediated Systemic Acquired Resistance (SAR) pathway. The following diagram illustrates this key signaling pathway:

G Plant SAR Pathway Induced by this compound This compound This compound SA Salicylic Acid (SA) This compound->SA Promotes Accumulation SAGT SA Glucosyltransferase (SAGT) This compound->SAGT Inhibits Pathogen Pathogen Pathogen->SA Induces NPR1 Master Regulator NPR1 SA->NPR1 SA->SAGT Inactivation PR_Genes PR Genes Expression NPR1->PR_Genes SAR Broad-Spectrum Systemic Resistance PR_Genes->SAR SAG Inactive SA Glucoside (SAG) SAGT->SAG

This diagram shows that this compound induces resistance by promoting the accumulation of salicylic acid, a key defense hormone. Research indicates it may achieve this by inhibiting SA glucosyltransferases (SAGTs), enzymes that inactivate SA by converting it to SA-O-β-d-glucoside (SAG) [3]. The accumulated SA then activates the master regulator NPR1, leading to the expression of Pathogenesis-Related (PR) proteins and establishing broad-spectrum resistance [4].

Key Research Implications

For researchers, the case of this compound highlights several important strategies:

  • Combining Functional Groups: Integrating the 1,2,3-thiadiazole moiety (from this compound) with toxophoric groups from other fungicides can create new molecules with dual action or enhanced activity [5].
  • Screening for Priming: High-throughput screens for immune-priming, rather than direct antimicrobial activity or constitutive defense activation, can identify candidates with reduced fitness costs for plants [3].
  • Targeting Metabolic Pathways: Modifying the plant's hormone homeostasis, such as blocking SA inactivation, is a validated approach for developing effective plant activators [4] [3].

References

tiadinil effect on beneficial organisms vs chemical fungicides

Author: Smolecule Technical Support Team. Date: February 2026

Tiadinil's Profile and Mode of Action

This compound is a plant activator, meaning it works by inducing the plant's own defense mechanisms rather than directly attacking pathogens [1] [2]. Its key characteristics are summarized in the table below.

Property Description / Value
Chemical Class Anilide fungicide with a 1,2,3-thiadiazole moiety [1]
Primary Use Control of rice blast and some bacterial diseases in rice and tea [1]
Mode of Action Host plant defense induction (FRAC Code: P03) [1]
EU Regulatory Status Not approved [1]
Acute Oral LD₅₀ (Rat) > 6147 mg/kg (classified as low mammalian toxicity) [1]
Acute Toxicity to Fish (LC₅₀) 7 mg/L (for a temperate freshwater fish species) [1]

The following diagram illustrates the general signaling pathway through which plant activators like this compound are understood to work.

G This compound This compound PlantCell Plant Cell This compound->PlantCell  Application DefenseGeneExpression Expression of Defense Genes PlantCell->DefenseGeneExpression  Induction Signal SAR Systemic Acquired Resistance (SAR) DefenseGeneExpression->SAR  Leads to DiseaseControl Enhanced Disease Control SAR->DiseaseControl  Primes Plant for Pathogen Pathogen Challenge Pathogen->DiseaseControl  is Resisted

Framework for Comparative Assessment

For a rigorous comparison with conventional chemical fungicides, you would typically evaluate the following aspects. The available data for this compound is noted where it exists.

Assessment Area Conventional Fungicides (e.g., SDHIs, QoIs) This compound (Based on Available Data)
Mode of Action Direct toxicity: inhibits specific fungal enzymes (e.g., succinate dehydrogenase) [3]. Indirect: primes plant's systemic acquired resistance (SAR); no direct antifungal activity [1] [2].
Risk of Pathogen Resistance High risk for single-site inhibitors; resistance can develop rapidly [4]. Theoretically lower, as it does not exert direct selective pressure on the pathogen.
Non-Target Toxicity (Mammals) Varies by class; requires specific toxicological data. Shows low acute oral toxicity in rats (LD₅₀ > 6147 mg/kg) [1].
Non-Target Toxicity (Aquatic Organisms) Many are toxic to aquatic life; a significant concern [5]. Shows toxicity to fish (LC₅₀ of 7 mg/L) [1]; full risk requires comparison with other fungicides.
Data Gaps for this compound - Effects on beneficial insects (bees, ladybirds), soil microorganisms (e.g., mycorrhizal fungi), and earthworms are not detailed in searched literature.

Research and Evaluation Guidelines

To build a comprehensive comparison guide, consider these steps:

  • Consult Regulatory Databases: The searched PPDB entry is a start [1]. Deeper dives into official assessment reports from regulatory bodies like the EPA (US), EFSA (EU), or PMDA (Japan) are essential.
  • Focus on Functional Groups: When comparing, group conventional fungicides by their FRAC code (e.g., Succinate Dehydrogenase Inhibitors (SDHIs) [3], Quinone outside Inhibitors (QoIs) [4]). This allows for a more structured and meaningful comparison of their properties and risks.
  • Design Relevant Bioassays: To generate new data, consider these protocols:
    • Earthworm Toxicity: Follow standardized guidelines (e.g., OECD 222) to determine the acute and chronic toxicity of this compound versus a reference fungicide on species like Eisenia fetida.
    • Beneficial Insect Testing: Assess acute contact and oral toxicity to honey bees (Apis mellifera) following OECD guidelines 213 and 214, comparing this compound to common fungicides.
    • Soil Microbial Impact: Conduct laboratory studies to measure the short-term impact of this compound on soil respiration, nitrification processes, and the population dynamics of key beneficial bacteria and fungi, in comparison to other fungicides.

References

×

XLogP3

3

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

267.0233108 Da

Monoisotopic Mass

267.0233108 Da

Heavy Atom Count

17

UNII

T89DDV3BQZ

GHS Hazard Statements

Aggregated GHS information provided by 193 companies from 2 notifications to the ECHA C&L Inventory.;
H332 (99.48%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

223580-51-6

Wikipedia

Tiadinil

Use Classification

Agrochemicals -> Pesticides

Dates

Last modified: 09-13-2023
[1]. Maeda T, et al. Tiadinil, a plant activator of systemic acquired resistance, boosts the production of herbivore-induced plant volatiles that attract the predatory mite Neoseiulus womersleyi in the tea plant Camellia sinensis. Exp Appl Acarol. 2012 Nov;58(3):247-58.

[2]. Chen X, et al. Determination of tiadinil and its metabolite in flue-cured tobacco. J Chromatogr Sci. 2014 Aug;52(7):624-8.

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